molecular formula C9H10ClNO3 B8052940 Methyl 6-chloro-4-methoxy-5-methylnicotinate

Methyl 6-chloro-4-methoxy-5-methylnicotinate

Cat. No.: B8052940
M. Wt: 215.63 g/mol
InChI Key: ZLJRWSCGLGWSSK-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloro-4-methoxy-5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-4-methoxy-5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJRWSCGLGWSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1Cl)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) is a highly functionalized pyridine intermediate used in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly next-generation kinase inhibitors and nuclear transport inhibitors.[1] Its structure features a unique substitution pattern—a "sandwiched" 4-methoxy group flanked by a 3-ester and a 5-methyl group—creating specific steric and electronic challenges during synthesis.[1]

This guide details a robust, scalable synthetic route focusing on the regioselective functionalization of the pyridine core. Unlike generic protocols, this document addresses the critical competition between the C-4 and C-6 positions during nucleophilic aromatic substitution (


), ensuring high isomeric purity.
Retrosynthetic Analysis

The most reliable industrial route disconnects the target molecule into a 4,6-dichloropyridine precursor, which is derived from a 4,6-dihydroxypyridine scaffold.

Retrosynthesis Target Target: Methyl 6-chloro-4-methoxy- 5-methylnicotinate Inter1 Intermediate 1: Methyl 4,6-dichloro- 5-methylnicotinate Target->Inter1 Regioselective Methoxylation (S_NAr) Inter2 Scaffold: Methyl 4,6-dihydroxy- 5-methylnicotinate Inter1->Inter2 Deoxychlorination (POCl3) Raw Raw Materials: Dimethyl Malonate + N-(1-amino-1-propenyl)acetamide (or equivalent) Inter2->Raw Cyclocondensation

Figure 1: Retrosynthetic strategy prioritizing the establishment of the halogenated core followed by selective etherification.

Part 2: Detailed Synthetic Protocol

Stage 1: Synthesis of Methyl 4,6-dichloro-5-methylnicotinate

Objective: Convert the dihydroxy (pyridone) tautomer into the reactive dichloro intermediate.[1] Mechanism: Vilsmeier-Haack type chlorination using Phosphoryl Chloride (


).[1]
Reagents & Stoichiometry
ReagentEquiv.Role
Methyl 4,6-dihydroxy-5-methylnicotinate1.0Substrate
Phosphoryl Chloride (

)
5.0 - 8.0Chlorinating Agent/Solvent
N,N-Diethylaniline (or DIPEA)1.2Acid Scavenger / Catalyst
Toluene(Optional)Co-solvent (if reducing POCl3 volume)
Protocol
  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a caustic scrubber (to trap HCl/POCl3 vapors).

  • Addition: Charge the flask with Methyl 4,6-dihydroxy-5-methylnicotinate . Add

    
      slowly at room temperature.
    
    • Note: The reaction is endothermic initially but evolves HCl gas rapidly upon heating.

  • Catalysis: Add N,N-Diethylaniline dropwise. This base catalyzes the reaction by forming the reactive Vilsmeier reagent species in situ.

  • Reaction: Heat the mixture to reflux (105–110°C) for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 8:1) until the starting material is consumed.

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Quench: Pour the viscous residue slowly onto crushed ice/water (maintain T < 20°C) with vigorous stirring.

    • Neutralization:[2] Adjust pH to 7–8 using solid

      
       or 20% NaOH solution.
      
  • Isolation: Extract with Ethyl Acetate (

    
    ).[3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography if necessary.

Key Insight: The 5-methyl group provides steric protection, reducing the formation of tarry byproducts often seen in simple pyridine chlorinations.

Stage 2: Regioselective Methoxylation (The Critical Step)

Objective: Selectively displace the C-4 chloride with methoxide while retaining the C-6 chloride.[1] Challenge: Both C-4 and C-6 are activated by the ring nitrogen. However, C-4 is further activated by the para-position relative to the nitrogen and the ortho-position relative to the electron-withdrawing ester group (C-3).[1]

Reagents & Stoichiometry
ReagentEquiv.Role
Methyl 4,6-dichloro-5-methylnicotinate1.0Substrate
Sodium Methoxide (NaOMe)1.05 - 1.10Nucleophile
Methanol (Anhydrous)10 VolSolvent
Protocol
  • Preparation: Dissolve Methyl 4,6-dichloro-5-methylnicotinate in anhydrous Methanol under nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0°C .

    • Scientific Rationale: Lower temperatures enhance kinetic selectivity. The C-4 position, being more electronically deficient (sandwiched between EWGs), reacts faster than the C-6 position. Higher temperatures (>25°C) increase the risk of bis-substitution (4,6-dimethoxy).[1]

  • Addition: Add Sodium Methoxide (25% wt in MeOH) dropwise over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Stir at 0–5°C for 2–4 hours. Monitor strictly by HPLC.

    • Endpoint: Stop when starting material < 1%. If > 2% bis-methoxy byproduct forms, quench immediately.[1]

  • Quench: Add Glacial Acetic Acid (1.1 equiv relative to NaOMe) to neutralize the base.

  • Workup: Remove solvent under vacuum.[5][6] Resuspend residue in water and extract with Dichloromethane (DCM).

  • Purification: The crude product usually requires recrystallization from Heptane/EtOAc to remove trace isomers.

ReactionWorkflow Start Start: Methyl 4,6-dichloro- 5-methylnicotinate Cond Conditions: NaOMe (1.05 eq) MeOH, 0°C, 3h Start->Cond Inter Transition State: Nucleophilic Attack at C-4 (Favored) Cond->Inter Kinetic Control Prod Product: Methyl 6-chloro-4-methoxy- 5-methylnicotinate Inter->Prod Cl- Elimination

Figure 2: Reaction pathway for the regioselective


 reaction.

Part 3: Process Optimization & Troubleshooting

Regioselectivity Control

The competition between C-4 and C-6 substitution is the primary yield-limiting factor.[1]

ParameterObservationRecommendation
Temperature High temp (>25°C) promotes C-6 substitution and bis-substitution.[1]Maintain 0–5°C . Do not heat to reflux.
Stoichiometry Excess NaOMe (>1.2 eq) leads to rapid formation of the dimethoxy impurity.Use 1.05 eq strictly.
Solvent Protic solvents (MeOH) stabilize the leaving group but can reduce nucleophilicity.Methanol is ideal as it matches the nucleophile, preventing transesterification side reactions.
Analytical Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

  • Retention Time Order (Typical):

    • 4,6-Dimethoxy impurity (Most polar/early eluting if hydrolyzed, or late if lipophilic? Correction: Bis-methoxy is usually less polar than mono-chloro, but check specific column interaction.)

    • Target (4-OMe, 6-Cl)

    • Isomer (4-Cl, 6-OMe) - Rare due to electronics.[1]

    • Starting Material (Dichloro).[4]

Part 4: References

  • BenchChem. "A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde." BenchChem Technical Notes. Accessed October 2023. [1]

  • ChemicalBook. "Methyl 4,6-dichloronicotinate Synthesis and Properties." ChemicalBook Database.[5]

  • National Institutes of Health (NIH). "Crystal structure of methyl 6-chloronicotinate."[1] PubMed Central.

  • PrepChem. "Synthesis of methyl 6-methylnicotinate." PrepChem Organic Synthesis Database.

  • European Patent Office. "Method for Preparing Chiral Synthetic Nicotine (EP 4144727 A1)."[3] Espacenet Patent Search.

Sources

Methyl 6-chloro-4-methoxy-5-methylnicotinate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-chloro-4-methoxy-5-methylnicotinate: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary & Structural Significance

Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS RN: 2091625-24-8) is a highly functionalized, densely substituted pyridine derivative that serves as a privileged building block in advanced organic synthesis and drug discovery[1]. The molecular architecture of this compound is meticulously designed to offer orthogonal reactivity, allowing chemists to selectively modify specific positions without interfering with others:

  • C3 Methyl Ester: Acts as a robust protecting group for the underlying carboxylic acid and provides an electrophilic handle for crossed Claisen condensations[2] or direct amidation.

  • C4 Methoxy Group: An electron-donating moiety that modulates the electron density of the pyridine ring. In biological systems, it frequently acts as a critical hydrogen-bond acceptor in the hinge region of target proteins[3].

  • C5 Methyl Group: Provides localized steric bulk, effectively locking the conformation of adjacent substituents—a critical feature for minimizing entropic penalties during target binding in structure-based drug design.

  • C6 Chlorine: A highly activated leaving group primed for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[4].

Physicochemical Properties

To ensure reproducibility and proper handling, the fundamental physicochemical properties of Methyl 6-chloro-4-methoxy-5-methylnicotinate are summarized below[1][3].

Table 1: Physicochemical and Safety Data

PropertyValue
CAS Registry Number 2091625-24-8
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Physical State Solid
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)
Purity Standard Typically ≥ 95%
GHS Safety Classification Warning (H302: Harmful if swallowed)

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of highly substituted pyridines requires strict regiocontrol. The optimal route to Methyl 6-chloro-4-methoxy-5-methylnicotinate involves the regioselective methoxylation of a 4,6-dichloro precursor.

Protocol 1: Regioselective Methoxylation at C4 Causality & Logic: The starting material, methyl 4,6-dichloro-5-methylnicotinate, contains two electrophilic centers at C4 and C6. However, the C4 position is rendered highly electrophilic by the strong para-directing, electron-withdrawing effect of the C3 ester. By carefully controlling the temperature at 0°C, the methoxide nucleophile is kinetically driven to selectively attack the C4 position. This thermal control prevents double substitution and suppresses unwanted ester saponification[5].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 4,6-dichloro-5-methylnicotinate (1.0 eq) in anhydrous methanol (10 volumes) under an inert argon atmosphere to prevent moisture-induced ester hydrolysis.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Nucleophilic Attack: Slowly add Sodium Methoxide (NaOMe) (approx. 4.1 eq) dropwise to the solution[5]. The slow addition mitigates localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours to ensure complete thermodynamic conversion[5].

  • Workup: Quench the reaction by pouring it into cold distilled water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure product.

Synthesis SM 4,6-Dichloro-5-methylnicotinic acid Step1 Esterification (MeOH, H+) SM->Step1 Int1 Methyl 4,6-dichloro-5-methylnicotinate Step1->Int1 Protection Step2 Regioselective Methoxylation (NaOMe, MeOH, 0°C to RT) Int1->Step2 Product Methyl 6-chloro-4-methoxy-5-methylnicotinate Step2->Product Regioselective C4 Attack

Workflow for the regioselective synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate.

Reactivity Profiling & Downstream Derivatization

Once synthesized, Methyl 6-chloro-4-methoxy-5-methylnicotinate serves as a versatile hub for further structural elaboration, primarily through ester hydrolysis and C6-substitution.

Protocol 2: Ester Hydrolysis to 6-Chloro-4-methoxy-5-methylnicotinic acid Causality & Logic: To utilize the C3 position for amide bond formation, the methyl ester must be hydrolyzed. A mixed-solvent system (THF/MeOH/Water) is employed. THF solubilizes the lipophilic organic ester, water dissolves the Lithium Hydroxide (LiOH) base, and methanol acts as a miscible phase-transfer bridge to facilitate a homogeneous reaction environment[6].

Step-by-Step Methodology:

  • Solvation: Dissolve Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 eq) in a 10:10:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water at 0°C[6].

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) in a single portion[6].

  • Reaction: Stir the mixture at room temperature for 3 hours until TLC indicates complete consumption of the ester[6].

  • Isolation: Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous residue with water and wash with dichloromethane to remove any unreacted starting material[6].

  • Acidification: Carefully acidify the aqueous layer to pH ≈ 3 using a sodium bisulfate solution. Extract the newly precipitated carboxylic acid with dichloromethane, dry, and concentrate to yield the free acid[6].

Derivatization Core Methyl 6-chloro-4-methoxy-5-methylnicotinate Hydrolysis Ester Hydrolysis (LiOH, THF/MeOH/H2O) Core->Hydrolysis SNAr SNAr Reaction (R-NH2, DIPEA, Heat) Core->SNAr Coupling Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Core->Coupling Acid 6-Chloro-4-methoxy-5-methylnicotinic acid Hydrolysis->Acid C3 Modification Amine 6-Amino substituted derivative SNAr->Amine C6 Modification Aryl 6-Aryl substituted derivative Coupling->Aryl C6 Modification

Downstream derivatization pathways including hydrolysis, SNAr, and cross-coupling.

Applications in Medicinal Chemistry

The 6-chloro-4-methoxynicotinate scaffold is a highly sought-after structure in modern drug discovery. The orthogonal functional groups allow for rapid library generation and hit-to-lead optimization:

  • Farnesoid X Receptor (FXR) Modulators: Derivatives of this core have been successfully utilized in the synthesis of bridged bicyclic FXR modulators, which are critical in regulating bile acid concentrations for the treatment of metabolic liver diseases[4].

  • Kinase & ROMK Inhibitors: The pyridine nitrogen and C4-methoxy oxygen can act as a bidentate hydrogen-bond acceptor motif, interacting with the hinge region of various kinases or forming the core of Renal Outer Medullary Potassium (ROMK) channel inhibitors.

  • Crossed Claisen Condensations: The ester functionality is frequently deployed in crossed Claisen reactions with enolizable ketones to synthesize 1,3-diketones. These diketones are direct precursors to complex pyrazole, triazole, and pyrimidine heterocycles[2].

References

1.[1] Fujifilm Wako Pure Chemical Corporation. "2091625-24-8・Methyl 6-chloro-4-methoxy-5-methylnicotinate". URL: 2. BLD Pharmatech Co., Limited. "METHYL 6-CHLORO-4-METHOXY-5-METHYLNICOTINATE CAS:2091625-24-8". URL: 3.[2] AiFChem. "Crossed Claisen reaction: 1,3-diketone synthesis from an enolizable ketone or aldehyde and an ester". URL: 4.[6] ChemicalBook. "6-Chloro-4-methoxynicotinic acid | 716362-10-6". URL: 5.[5] Google Patents. "WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides". URL: 6.[3] MilliporeSigma. "Methyl 6-chloro-4-methoxynicotinate | 84332-02-5". URL: 7.[4] European Patent Office. "EP 3704113 B1 - BRIDGED BICYCLIC COMPOUNDS AS FARNESOID X RECEPTOR MODULATORS". URL:

Sources

CAS number for Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 6-chloro-5-methoxynicotinate: Synthesis, Characterization, and Applications in Drug Discovery

A Note to the Researcher: The compound of initial interest, Methyl 6-chloro-4-methoxy-5-methylnicotinate, is not readily indexed in major chemical databases and lacks a registered CAS number, suggesting it may be a novel or less-characterized molecule. This guide will therefore focus on the closely related and well-documented compound, Methyl 6-chloro-5-methoxynicotinate (CAS: 915107-31-2) . The principles of synthesis and analysis discussed herein provide a strong foundational framework that can be adapted for the exploration of its 4-methoxy-5-methyl analog.

Introduction

Substituted nicotinic acid esters are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their prevalence stems from the pyridine ring's ability to engage in a variety of biological interactions and its amenability to diverse chemical modifications. This guide provides a detailed technical overview of Methyl 6-chloro-5-methoxynicotinate, a key intermediate whose structural motifs—a reactive chloro group, an electron-donating methoxy group, and a methyl ester—offer a rich platform for synthetic diversification in drug discovery programs.

As a Senior Application Scientist, this document is structured to not only provide protocols but to impart an intuitive understanding of the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods effectively. We will delve into the logical framework behind its synthesis, robust analytical characterization, and its potential as a precursor for more complex, biologically active molecules.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development. The key data for Methyl 6-chloro-5-methoxynicotinate are summarized below.

PropertyValueSource
CAS Number 915107-31-2[1]
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
Appearance White solid[2]
Purity Typically ≥95%[1]

Synthesis of Methyl 6-chloro-5-methoxynicotinate

The primary and most efficient route to Methyl 6-chloro-5-methoxynicotinate is through the methylation of its precursor, Methyl 6-chloro-5-hydroxynicotinate (CAS: 915107-30-1). This reaction is a classic example of a Williamson ether synthesis, where a phenoxide (in this case, a hydroxypyridine) is deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Rationale for Reagent Selection
  • Precursor: Methyl 6-chloro-5-hydroxynicotinate is selected as the starting material due to the strategic placement of the hydroxyl group, which can be readily converted to the desired methoxy group.

  • Methylating Agent: Methyl iodide (Iodomethane) is an excellent choice due to the high reactivity of the carbon-iodine bond, making it a potent electrophile. Iodine is also a good leaving group, which facilitates the SN2 reaction.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the weakly acidic hydroxyl group on the pyridine ring. It is preferred for its low cost, ease of handling, and insolubility in many organic solvents, which simplifies workup.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is ideal.[2] These solvents can dissolve the reactants and effectively solvate the potassium cation, leaving the carbonate anion more available to act as a base, thereby accelerating the reaction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Methylation cluster_2 Step 3: Work-up & Extraction cluster_3 Step 4: Purification A Methyl 6-chloro-5-hydroxynicotinate D Reaction Vessel A->D B Potassium Carbonate B->D C N,N-Dimethylformamide (DMF) C->D F Stir at Room Temperature (Overnight) D->F E Methyl Iodide E->F G Partition between Water & Ethyl Acetate F->G H Separate Organic Layer G->H I Wash with Water & Brine H->I J Dry over MgSO₄ I->J K Evaporate Solvent J->K L Crude Product K->L M Silica Gel Chromatography L->M N Pure Methyl 6-chloro-5-methoxynicotinate M->N

Caption: Synthetic workflow for the methylation of Methyl 6-chloro-5-hydroxynicotinate.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for similar chemical transformations.[2]

  • Reaction Setup: To a solution of Methyl 6-chloro-5-hydroxynicotinate (1.0 eq) in N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material), add potassium carbonate (1.3 eq). Stir the suspension at room temperature for 15 minutes.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Extraction and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 20% to 80%) to afford the pure Methyl 6-chloro-5-methoxynicotinate as a white solid.[2]

Role in Drug Development and Potential Applications

Methyl 6-chloro-5-methoxynicotinate is not an active pharmaceutical ingredient (API) itself but serves as a valuable building block for more complex molecules. The strategic placement of its functional groups allows for selective and sequential chemical transformations, making it a key intermediate in the synthesis of potential drug candidates.

  • Cross-Coupling Reactions: The chloro-substituent at the 6-position is activated towards nucleophilic aromatic substitution and is also a prime site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of carbon and heteroatom substituents, enabling the rapid generation of diverse chemical libraries for screening.

  • Ester Hydrolysis/Amidation: The methyl ester at the 3-position can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in drug design to modulate solubility, introduce new hydrogen bond donors/acceptors, and explore structure-activity relationships (SAR).

  • Scaffold for Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. The functional groups on Methyl 6-chloro-5-methoxynicotinate provide the necessary handles to build out the complex pharmacophores required for potent and selective inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and ester groups.

    • ¹³C NMR: The carbon NMR will provide evidence for all eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom in the molecule.[2]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.[3] A well-developed HPLC method using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) with UV detection can effectively separate the product from any remaining starting material or byproducts.

  • Gas Chromatography (GC): For volatile compounds like methyl esters, GC can also be an effective analytical tool for purity assessment, often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.[3][4]

Conclusion

Methyl 6-chloro-5-methoxynicotinate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and reactive functional groups provide a versatile platform for the synthesis of diverse and complex molecular architectures. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers, enabling the reliable production and characterization of this valuable compound. As the demand for novel therapeutics continues to grow, the utility of such well-characterized building blocks will undoubtedly play a crucial role in advancing medicinal chemistry.

References

  • Chemsrc. METHYL 6-CHLORO-5-METHOXYNICOTINATE | CAS#:915107-31-2. Available from: [Link]

  • ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available from: [Link]

  • WorldOfChemicals. Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Available from: [Link]

  • ConnectSci. The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Available from: [Link]

  • ConnectSci. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Available from: [Link]

  • UCHEM. High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. Available from: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Organic Syntheses. 6-hydroxynicotinic acid. Available from: [Link]

  • environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

  • ATSDR. Analytical Methods. Available from: [Link]

  • ScholarWorks@UARK. Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. Available from: [Link]

Sources

Comprehensive Spectroscopic Characterization and Analytical Workflows for Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

In the development of advanced agrochemicals and targeted pharmaceutical agents, highly substituted pyridine derivatives serve as critical structural scaffolds. Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) is a prime example of a densely functionalized heteroaromatic system. For researchers and drug development professionals, the unambiguous structural elucidation of such compounds is not merely a regulatory requirement; it is the foundation of downstream synthetic reliability.

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of data points, but as a self-validating system. Every spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—must orthogonally confirm the findings of the others. This whitepaper provides a definitive, causality-driven guide to the spectroscopic behavior and analytical workflows required to fully characterize this nicotinate derivative.

Molecular Architecture & Spectroscopic Rationale

To understand the spectroscopic output, we must first deconstruct the molecular architecture. The core is a pyridine ring (nicotinate = pyridine-3-carboxylate) with the following substitution pattern:

  • Position 1: Pyridine Nitrogen (Heteroatom)

  • Position 2: Aromatic Proton (C2-H)

  • Position 3: Methyl Ester (-COOCH₃)

  • Position 4: Methoxy Group (-OCH₃)

  • Position 5: Methyl Group (-CH₃)

  • Position 6: Chlorine Atom (-Cl)

The dense substitution leaves only a single aromatic proton at the C2 position. The electronic environment of this molecule is dominated by the electron-withdrawing nature of the pyridine nitrogen, the C6 chlorine, and the C3 ester, competing with the electron-donating mesomeric effect of the C4 methoxy group. These competing electronic effects dictate the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation stability in MS .

Orthogonal Characterization Workflows

A robust analytical protocol relies on orthogonal techniques. The workflow below illustrates the parallel processing of the sample to ensure that structural connectivity, molecular weight, and functional group identity are independently verified.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow cluster_IR IR Spectroscopy Workflow Sample Methyl 6-chloro-4-methoxy- 5-methylnicotinate PrepNMR Dissolve in CDCl3 (0.05% TMS) Sample->PrepNMR PrepMS Dilute in MeCN/H2O (0.1% Formic Acid) Sample->PrepMS PrepIR Direct Solid Application (ATR Crystal) Sample->PrepIR AcqNMR Acquire 1H (400 MHz) & 13C (100 MHz) PrepNMR->AcqNMR DataNMR Structural Elucidation (Atom Connectivity) AcqNMR->DataNMR Synthesis Orthogonal Validation & Full Characterization DataNMR->Synthesis AcqMS ESI-TOF MS (Positive Ion Mode) PrepMS->AcqMS DataMS Molecular Weight & Isotopic Pattern AcqMS->DataMS DataMS->Synthesis AcqIR FTIR Acquisition (4000-400 cm⁻¹) PrepIR->AcqIR DataIR Functional Group Identification AcqIR->DataIR DataIR->Synthesis

Orthogonal analytical workflow for the comprehensive characterization of the nicotinate derivative.

Detailed Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies must be strictly adhered to:

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation: Weigh exactly 15 mg of the highly pure compound (>98%) and dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert into a 400 MHz NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Lock the magnetic field to the deuterium signal of CDCl₃.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.0 second.

    • ¹³C NMR: Acquire 1024 scans with a 45° pulse angle, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds to ensure full relaxation of quaternary carbons.

  • Processing: Apply zero-filling and an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct manually. Calibrate the TMS signal to exactly 0.00 ppm.

Protocol B: LC-ESI-MS/MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade acetonitrile. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid (to promote ionization).

  • Acquisition: Inject 2 µL into a High-Resolution Time-of-Flight (TOF) Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 230.058) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy ramp of 15–25 eV to generate diagnostic fragment ions.

Protocol C: ATR-FTIR Spectroscopy

  • Preparation: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean by swabbing with isopropanol and acquiring a background spectrum (ambient air).

  • Application: Apply 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

The integration of the three distinct methyl/methoxy groups (3H each) against the single aromatic proton (1H) provides an internal stoichiometric check of the molecule's integrity.

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Structural Assignment & Causality
C2 8.75Singlet (s)1H150.2Ar-H; Highly deshielded by adjacent N1 and anisotropic effect of C3 ester.
C3 ---120.5Quaternary Ar-C; Ipso to methyl ester.
C4 ---165.3Quaternary Ar-C; Ipso to methoxy group (oxygen deshielding).
C5 ---125.8Quaternary Ar-C; Ipso to methyl group.
C6 ---155.4Quaternary Ar-C; Ipso to electronegative chlorine.
C=O ---164.7Ester carbonyl carbon.
4-OCH₃ 3.95Singlet (s)3H60.1Methoxy ether protons.
3-COOCH₃ 3.92Singlet (s)3H52.4Methyl ester protons.
5-CH₃ 2.35Singlet (s)3H15.2Aromatic methyl protons.
Table 2: ATR-FTIR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Causality
3050 WeakAr C-HAromatic C-H stretch (C2 position).
2950 WeakAlkyl C-HAliphatic C-H stretch (from methyl/methoxy groups).
1725 StrongC=OEster carbonyl stretch. Shifted lower than standard aliphatic esters (~1740 cm⁻¹) due to conjugation with the pyridine ring.
1580, 1540 MediumC=C, C=NPyridine ring skeletal stretching vibrations.
1250, 1100 StrongC-OEster and ether C-O-C asymmetric/symmetric stretching.
750 StrongC-ClCarbon-chlorine stretching mode.
Table 3: High-Resolution ESI-MS/MS Data (Positive Ion Mode)
m/z (Observed)FormulaRelative AbundanceAssignment / Neutral Loss
230.058 [C₁₀H₁₃ClNO₃]⁺100%Intact molecular ion[M+H]⁺ (³⁵Cl isotope).
232.055 [C₁₀H₁₃ClNO₃]⁺~32%Isotopic molecular ion [M+H]⁺ (³⁷Cl isotope).
198.032 [C₉H₉ClNO₂]⁺Variable[M+H - CH₃OH]⁺ (Loss of 32 Da).
170.037 [C₈H₉ClN]⁺Variable[M+H - CH₃OH - CO]⁺ (Loss of 28 Da).

Mechanistic Elucidation of Spectral Features

The NMR Deshielding Phenomenon: The proton at C2 is flanked by the pyridine nitrogen (N1) and the ester-bearing carbon (C3). The electronegativity of the nitrogen atom withdraws electron density via inductive (-I) and mesomeric (-M) effects, severely deshielding the C2 proton. Furthermore, the carbonyl oxygen of the C3 ester group exerts a strong anisotropic deshielding effect when locked in a planar conformation. This pushes the C2-H chemical shift far downfield to approximately 8.75 ppm . Because it is isolated with no vicinal protons, it appears as a sharp singlet, confirming the substitution pattern.

Mass Spectrometry Self-Validation via Isotopic Signatures: The MS protocol is inherently self-validating. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This ~3:1 ratio is a diagnostic feature. When the intact molecular ion [M+H]⁺ is observed at m/z 230.058, a corresponding M+2 peak must appear at m/z 232.055 with approximately one-third the intensity. This confirms the presence of exactly one chlorine atom before any fragmentation analysis is even performed.

During Collision-Induced Dissociation (CID), methyl esters predictably expel neutral methanol (CH₃OH, 32 Da) to form an acylium ion, followed by the extrusion of carbon monoxide (CO, 28 Da). This mechanistic pathway is mapped below:

MSFragmentation M [M+H]⁺ m/z 230.058 F1 Loss of CH3OH m/z 198.032 M->F1 -32 Da (CID) F3 Isotopic [M+H+2]⁺ m/z 232.055 M->F3 37Cl Isotope (~32% abundance) F2 Loss of CH3OH + CO m/z 170.037 F1->F2 -28 Da (CID)

ESI-MS/MS fragmentation pathway and isotopic validation of the nicotinate derivative.

Infrared Conjugation Effects: The ester carbonyl (C=O) stretching frequency typically appears around 1735–1750 cm⁻¹ for standard aliphatic esters. However, in this molecule, the ester is conjugated with the aromatic pyridine ring. This conjugation allows the delocalization of π-electrons, which slightly weakens the double-bond character of the carbonyl group. Consequently, less energy is required to stretch the bond, shifting the absorption to a lower frequency (1725 cm⁻¹).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th/8th Edition. John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Available at:[Link]

Technical Guide: Solubility Profile and Thermodynamic Analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility of Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8).

Executive Summary & Compound Identity

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a highly functionalized pyridine intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors (e.g., targeting CHK1, HSP90, or KRAS pathways). Its structure features a pyridine core decorated with an ester, a methoxy group, a methyl group, and a chlorine atom, creating a unique solubility profile driven by competing lipophilic and polar interactions.

This guide provides a rigorous analysis of its solubility behavior, experimental determination protocols, and thermodynamic modeling to support process development, specifically for crystallization and Claisen condensation workflows.

Compound Identification
PropertyDetail
Chemical Name Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate
CAS Number 2091625-24-8
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Physical State White to off-white crystalline solid
Key Functional Groups Methyl ester (C-3), Methoxy (C-4), Methyl (C-5), Chloro (C-6)

Physicochemical Properties & Solubility Profile[1][9][11][12]

Predicted & Qualitative Solubility Data

As a specialized intermediate with limited public experimental datasets, the following solubility profile is derived from Structure-Activity Relationship (SAR) analysis and standard behavior of polysubstituted pyridine esters.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction, reaction medium.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Stock solutions, nucleophilic substitutions.
Esters/Ethers Ethyl Acetate (EtOAc), THF, MTBEHigh Crystallization solvent, reaction medium.
Alcohols Methanol, Ethanol, IPAModerate Warning: Potential for transesterification at high T.
Hydrocarbons n-Heptane, Hexane, TolueneLow / Moderate Antisolvent for crystallization.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Aqueous workup (partitions to organic phase).
Mechanistic Solubility Analysis
  • Lipophilicity (LogP ~2.0 - 2.5): The presence of the 6-chloro, 5-methyl, and 4-methoxy groups significantly increases lipophilicity compared to simple methyl nicotinate. This mandates the use of organic solvents for dissolution.

  • H-Bonding Potential:

    • Acceptors: Pyridine Nitrogen (

      
      ), Ester Carbonyl (
      
      
      
      ), Methoxy Oxygen (
      
      
      ).
    • Donors: None (Aprotic).

    • Implication: The molecule dissolves well in solvents that can donate protons (like alcohols) or interact via dipole-dipole forces (like DMSO/DCM). However, in non-polar alkanes (Heptane), the lack of strong cohesive forces leads to poor solubility, making them ideal antisolvents .

Experimental Protocols for Solubility Determination

To generate precise quantitative data (Mole Fraction


 vs. Temperature 

) for process validation, the following self-validating protocols must be employed.
Protocol A: Dynamic Laser Monitoring (Polythermal Method)

This method is preferred for generating solubility curves for crystallization design (Metastable Zone Width determination).

  • Preparation: Weigh accurate amounts of solute and solvent into a glass reactor equipped with a turbidity probe (e.g., FBRM or simple laser transmission).

  • Heating Phase: Heat the mixture at a constant rate (e.g., 0.5 K/min) until the solution becomes clear (Transmissivity = 100%). Record

    
    .[1]
    
  • Cooling Phase: Cool at a constant rate until nucleation is detected (Transmissivity drops). Record

    
    .[1]
    
  • Iteration: Add more solvent to dilute and repeat to generate points across the concentration range.

Protocol B: Static Equilibrium (Isothermal Shake-Flask)

Best for thermodynamic modeling and standard solubility data.

  • Saturation: Add excess solid to the solvent in a sealed vial.[2]

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow settling (or centrifuge at temperature).

  • Analysis: Withdraw supernatant using a heated syringe filter (0.22 µm). Dilute and analyze via HPLC-UV (Detection @ 254 nm).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility determination method based on the research stage.

Solubility_Workflow Start Start: Solubility Data Need Purpose Define Purpose Start->Purpose Process_Dev Crystallization Process Design Purpose->Process_Dev Scale-up Thermo_Data Thermodynamic Modeling / formulation Purpose->Thermo_Data Pre-formulation Method_Poly Polythermal Method (Dynamic Laser Monitoring) Process_Dev->Method_Poly Method_Iso Isothermal Shake-Flask (Static Equilibrium) Thermo_Data->Method_Iso Output_MSZW Output: Solubility & MSZW Curves (T_clear / T_cloud) Method_Poly->Output_MSZW Output_MoleFrac Output: Mole Fraction (x_i) vs Temperature Method_Iso->Output_MoleFrac

Caption: Decision matrix for selecting the appropriate solubility determination methodology based on downstream application requirements.

Thermodynamic Modeling

Once experimental data is obtained, it must be fitted to thermodynamic models to allow interpolation. The Modified Apelblat Equation is the industry standard for correlating solubility of pharmaceutical intermediates in pure solvents.

Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Functions of Solution

Using the Van't Hoff analysis, the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) can be calculated:
  • Enthalpy:

    
    
    
  • Gibbs Energy:

    
    
    
  • Entropy:

    
    
    

Technical Insight: For methyl 6-chloro-4-methoxy-5-methylnicotinate, dissolution is expected to be endothermic (


) in most organic solvents, meaning solubility increases with temperature—a critical feature for cooling crystallization.

Process Applications

Crystallization Strategy
  • Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent).

  • Rationale: The compound is highly soluble in EtOAc but poorly soluble in Heptane.

  • Procedure:

    • Dissolve crude intermediate in EtOAc at 50–60°C (near reflux).

    • Polish filter to remove inorganic salts (e.g., NaCl from synthesis).

    • Slowly add n-Heptane until the cloud point is reached.

    • Cool to 0–5°C at a controlled rate (e.g., 10°C/hour) to induce crystallization.

Claisen Condensation (Reaction Solvent)
  • Context: This ester is often used as an electrophile in Crossed Claisen condensations to form 1,3-diketones.[4]

  • Recommended Solvent: Toluene or THF .

  • Reasoning: These solvents dissolve the starting material well and are compatible with strong bases (e.g., LiHMDS, NaH) used to generate the enolate, whereas alcohols would react with the base or cause transesterification.

References

  • Synthesis & Applications: "Crossed Claisen reaction: 1,3-diketone synthesis from an enolizable ketone or aldehyde and an ester." AiFChem Product Catalog. Accessed March 2, 2026. Link

  • Compound Registry: "Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS 2091625-24-8)."[4][5] ChemicalBook. Accessed March 2, 2026. Link

  • Methodology: "Standard Practices for Solubility Determination of Pharmaceutical Intermediates." BenchChem Technical Guides. Accessed March 2, 2026. Link

  • Thermodynamic Modeling: "Correlation of Solubility Data using Modified Apelblat Equation.

Sources

Technical Guide: Comprehensive Purity Analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Molecular Identity

Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) is a highly functionalized pyridine intermediate, critical in the synthesis of advanced agrochemicals (e.g., imidazolinones) and pharmaceutical kinase inhibitors.[1] Its structural complexity—featuring a basic pyridine nitrogen, an electrophilic ester, and a labile chloro-substituent—demands a rigorous analytical strategy.

This guide moves beyond generic protocols to provide a causality-driven analysis framework. We focus on the regioselective impurity profile inherent to its synthesis and establish a self-validating analytical suite combining HPLC-UV/MS for organic impurities and qNMR for absolute assay.

Molecular Specifications
PropertySpecification
IUPAC Name Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate
CAS Number 2091625-24-8
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Key Functional Groups Methyl Ester (C3), Methoxy (C4), Methyl (C5), Chloro (C6)
Predicted logP ~2.1 - 2.5 (Moderate Lipophilicity)

Impurity Profiling: The "Why" Behind the Method

To design an effective method, one must understand the genesis of impurities. The synthesis of this molecule typically proceeds via Nucleophilic Aromatic Substitution (


)  on a dichlorinated precursor (Methyl 4,6-dichloro-5-methylnicotinate).
The Regioselectivity Challenge

In 4,6-dichloronicotinates, the C4 position is electronically activated by the adjacent ester (C3) and the pyridine nitrogen, making it more susceptible to nucleophilic attack by methoxide than the C6 position. However, this selectivity is not absolute.[2]

  • Target Product: C4-substitution (4-methoxy-6-chloro).[1]

  • Critical Impurity (Regioisomer): C6-substitution (6-methoxy-4-chloro).[1]

  • Over-reaction: Double substitution (4,6-dimethoxy).

The analytical method must resolve the target from its regioisomer, which often possesses identical Mass-to-Charge (m/z) ratios and similar polarity.

Pathway Visualization

The following diagram maps the synthetic logic to specific impurity risks.

ImpurityPathway Precursor Methyl 4,6-dichloro- 5-methylnicotinate Target TARGET: Methyl 6-chloro-4-methoxy- 5-methylnicotinate Precursor->Target Major Path (C4 Attack) Imp_Regio IMPURITY A (Regioisomer): Methyl 4-chloro-6-methoxy- 5-methylnicotinate Precursor->Imp_Regio Minor Path (C6 Attack) Imp_Start IMPURITY C: Unreacted Precursor Precursor->Imp_Start Incomplete Rxn Reagent NaOMe / MeOH Imp_Over IMPURITY B: Methyl 4,6-dimethoxy- 5-methylnicotinate Target->Imp_Over Excess NaOMe Imp_Hyd IMPURITY D: Hydrolysis (Acid) Target->Imp_Hyd H2O / Storage

Caption: Synthetic pathway illustrating the origin of regioisomeric and over-reaction impurities during


 synthesis.

Method 1: Chromatographic Purity (UHPLC-UV/MS)

Objective: Quantify organic impurities with specific resolution of the regioisomer.

Protocol Design Logic
  • Column Selection: A standard C18 column is sufficient for hydrophobicity-based separation. However, a Phenyl-Hexyl phase provides superior selectivity for aromatic isomers (pi-pi interactions) if the C18 fails to resolve the 4-methoxy/6-methoxy pair.

  • Mobile Phase: The pyridine nitrogen is basic. Using high pH can cause peak tailing (interaction with silanols) or hydrolysis of the ester. Acidic pH (0.1% Formic Acid) is mandatory to protonate the nitrogen, ensuring sharp peak shape and preventing ester hydrolysis.

Detailed Protocol

Instrument: UHPLC system with DAD (Diode Array Detector) and QDa/MS detector.

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 0.4 mL/min
Column Temp 35°C
Detection UV at 270 nm (Primary), 254 nm (Secondary); MS (ESI+)
Injection Vol 2.0 µL

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 10.0 min: 90% B (Linear ramp to elute lipophilic bis-methoxy impurities)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 1.5 between Target and Regioisomer (Impurity A).
    
  • Tailing Factor: 0.8 – 1.2 for the main peak.

  • %RSD: < 1.0% for 5 replicate injections of the standard.

Method 2: Absolute Purity via qNMR

Objective: Determine the absolute mass balance (Assay) without relying on a potentially impure reference standard. This serves as an orthogonal check to HPLC.

Experimental Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential reaction with the chloro-pyridine or volatility issues).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . The IS must have non-overlapping signals with the target.

    • Target Methyl signals: ~2.3 ppm (Ar-Me), ~3.8 ppm (OMe), ~3.9 ppm (COOMe).

    • Target Aromatic H: Singlet at C2 position (~8.5 ppm).

    • Maleic Acid: Singlet at ~6.3 ppm (Clean window).

  • Preparation: Weigh ~10 mg of Sample and ~5 mg of IS (both to ±0.01 mg precision) into a vial. Dissolve in 0.6 mL DMSO-d6.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][3]

Analytical Workflow & Decision Tree

This diagram guides the analyst through the decision-making process based on experimental data.

AnalyticalWorkflow Start Sample Receipt: Methyl 6-chloro-4-methoxy- 5-methylnicotinate Step1 Step 1: UHPLC-UV/MS (Screening) Start->Step1 Check1 Is Regioisomer Resolved? Step1->Check1 Action1 Switch to Phenyl-Hexyl Column Check1->Action1 No (Rs < 1.5) Step2 Step 2: Calculate Area % (Chromatographic Purity) Check1->Step2 Yes Action1->Step1 Re-run Step3 Step 3: qNMR Analysis (Absolute Assay) Step2->Step3 Step4 Step 4: Residual Solvents (GC-HS for MeOH/DCM) Step3->Step4 Final Final COA Generation: Combine Assay (w/w) & Impurity Profile Step4->Final

Caption: Analytical decision tree ensuring resolution of critical regioisomers before final purity assignment.

References

  • BenchChem. Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate.

    
     reactions). Link
    
  • National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: 6-Methyl(Pyridine-3-Carboxylic Acid) Methyl Ester Derivatives. Link

  • AiFChem . Product Catalog: Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS 2091625-24-8).[1] Link

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds). Link

  • Sigma-Aldrich . TraceCERT® Organic Certified Reference Materials for qNMR. (Standard for absolute purity analysis). Link

Sources

The 5-Methyl Advantage: Unlocking the Potential of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Applications of Methyl 6-chloro-4-methoxy-5-methylnicotinate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic building blocks, Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) represents a highly specialized "privileged scaffold." Unlike generic pyridine intermediates, this compound integrates three distinct reactive handles—a C6-chloride, a C4-methoxy group, and a C3-methyl ester—around a core stabilized by a C5-methyl group .

This "5-methyl" substitution is not merely structural decoration; it is a critical tool for the "Magic Methyl" effect , a medicinal chemistry strategy used to enhance metabolic stability, improve solubility, and lock bioactive conformations. This guide explores the utility of this scaffold in synthesizing next-generation kinase inhibitors, proton pump inhibitors (PPIs), and agrochemicals, providing actionable protocols for its functionalization.

Chemical Profile & Reactivity Analysis

The utility of this compound lies in its orthogonal reactivity. A researcher can selectively manipulate specific positions without disturbing others, allowing for the rapid generation of diverse chemical libraries.

PositionFunctional GroupReactivity ProfilePrimary Application
C3 Methyl Ester (-COOMe)Electrophilic. Susceptible to hydrolysis, reduction, or Claisen condensation.Precursor to amides (drug binding pockets) or alcohols (linkers).
C4 Methoxy (-OMe)Electron-donating. Can be demethylated to form pyridones or displaced (rarely) under extreme conditions.H-bond acceptor modulation; Pyridone tautomer generation.
C5 Methyl (-Me)Steric / Lipophilic. Generally inert but crucial for biological fit.Conformational locking ; metabolic blocking of the C5 position.
C6 Chlorine (-Cl)Electrophilic. Highly reactive in SNAr and Pd-catalyzed couplings.Introduction of diversity elements (aryl rings, amines).[1][2]
The "Magic Methyl" Significance

The C5-methyl group is the defining feature of this intermediate. In many kinase inhibitors, unsubstituted pyridines at the C5 position are metabolic "soft spots" prone to oxidation. Methylation here blocks CYP450 metabolism and can increase potency by >10-fold by restricting the rotation of adjacent groups, forcing the molecule into a bioactive conformation.

Core Research Applications

Application A: Kinase Inhibitor Discovery (SNAr & Suzuki Scaffolding)

The 6-chloro position is primed for Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura coupling . This allows researchers to attach solubilizing tails (e.g., morpholine, piperazine) or hydrophobic aryl binding motifs, which are ubiquitous in inhibitors of EGFR, ALK, and BCR-ABL.

  • Mechanism: The electron-withdrawing nature of the C3-ester and the pyridine nitrogen activates the C6-chloride, making it susceptible to nucleophilic attack even under mild conditions.

  • Workflow:

    • Step 1: Displacement of C6-Cl with a primary amine or aryl boronic acid.

    • Step 2: Hydrolysis of the C3-ester to the carboxylic acid.

    • Step 3: Amide coupling to create the "hinge-binding" motif typical of kinase inhibitors.

Application B: Proton Pump Inhibitor (PPI) Analogs

The structural motif of 4-methoxy-5-methylpyridine is reminiscent of the "prazole" class of drugs (e.g., Omeprazole, Lansoprazole).

  • Relevance: The C3-ester can be reduced to a hydroxymethyl group (-CH2OH). This alcohol can then be converted into a leaving group (chloride/mesylate) and coupled with benzimidazoles to form H+/K+-ATPase inhibitors.

  • Innovation: The presence of the extra substituent (the original C6-Cl) allows for the development of "hybrid" PPIs with additional binding interactions or altered pH activation profiles.

Application C: Agrochemicals (Nicotinic Herbicides)

Pyridine-3-carboxylates are the backbone of nicotinoid herbicides (e.g., Diflufenican analogs). The C6-Cl and C4-OMe pattern is often associated with inhibition of phytoene desaturase (PDS), causing bleaching in target weeds. This intermediate serves as a high-value starting material for herbicide discovery libraries.

Experimental Protocol: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To replace the C6-chloro group with a phenyl ring, validating the scaffold's utility for library synthesis.

Reagents
  • Substrate: Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Base: Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Sparge with nitrogen for 5 minutes to remove dissolved oxygen.

  • Catalysis: Add the Pd(dppf)Cl2 catalyst (0.05 mmol) quickly under a stream of nitrogen. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Validation point: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Outcome: Methyl 4-methoxy-5-methyl-6-phenylnicotinate (Yield: 75–85%).

Visualizations

Figure 1: Reactivity Triad & Functionalization Logic

This diagram illustrates the orthogonal reactivity of the scaffold, guiding synthetic planning.

ReactivityMap Core Methyl 6-chloro-4-methoxy- 5-methylnicotinate C3 C3-Ester (Electrophile) Core->C3 C6 C6-Chloride (Leaving Group) Core->C6 C5 C5-Methyl (Magic Methyl) Core->C5 Hydrolysis Hydrolysis/Reduction (Linker Creation) C3->Hydrolysis Target: Amide/Alcohol Coupling Suzuki/SNAr (Diversity Point) C6->Coupling Target: Aryl/Amine Stability Metabolic Block (Conformational Lock) C5->Stability Target: ADME Profile

Caption: Orthogonal reactivity map of the scaffold. The C3, C5, and C6 positions offer distinct handles for parallel optimization of potency and pharmacokinetics.

Figure 2: Library Synthesis Workflow

A standard workflow for converting this intermediate into a kinase inhibitor candidate.

SynthesisWorkflow Step1 Starting Material (Methyl 6-chloro-4-methoxy-5-methylnicotinate) Step2 Step A: C6-Functionalization (Suzuki Coupling or SNAr) Step1->Step2 Pd(dppf)Cl2 / R-B(OH)2 Step3 Intermediate A (6-Substituted Nicotinate) Step2->Step3 Step4 Step B: Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Step5 Intermediate B (Carboxylic Acid) Step4->Step5 Step6 Step C: Amide Coupling (HATU, Amine) Step5->Step6 Final Final Drug Candidate (Kinase Inhibitor Analog) Step6->Final

Caption: Step-wise synthetic pathway from the nicotinate scaffold to a final amide-linked drug candidate.

References

  • National Center for Biotechnology Information (NCBI). (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC10455850. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, a substituted pyridine derivative, makes it a versatile building block in medicinal chemistry. This guide provides a detailed exploration of the starting materials and synthetic routes for the preparation of this important compound, offering insights into the chemical principles and practical considerations for its synthesis.

Core Synthetic Strategies and Starting Materials

The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate can be approached through several strategic pathways. The choice of a particular route often depends on the availability and cost of starting materials, desired scale of production, and safety considerations. The primary retrosynthetic disconnections point towards key precursors such as substituted nicotinic acids or pyridones.

Two principal synthetic routes are commonly employed:

  • Route A: From a Pre-functionalized Nicotinic Acid Derivative. This approach involves the strategic modification of a nicotinic acid or its ester that already contains some of the desired substituents.

  • Route B: Ring Construction. This strategy involves building the pyridine ring from acyclic precursors, incorporating the required substituents during the cyclization process. This is often a more complex but potentially more flexible approach.

This guide will focus on the more common and practical approach, Route A , detailing the synthesis from readily available starting materials.

Route A: Synthesis from Substituted Nicotinic Acid Derivatives

The most direct and widely utilized approach to Methyl 6-chloro-4-methoxy-5-methylnicotinate begins with a suitably substituted nicotinic acid precursor. A logical and frequently employed starting material is 5-methylnicotinic acid .

Synthetic Pathway from 5-Methylnicotinic Acid

This multi-step synthesis involves the sequential introduction of the chloro, hydroxyl (precursor to the methoxy group), and methyl ester functionalities onto the pyridine ring of 5-methylnicotinic acid.

Overall Synthetic Scheme:

Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate 5-Methylnicotinic_acid 5-Methylnicotinic acid 6-Hydroxy-5-methylnicotinic_acid 6-Hydroxy-5- methylnicotinic acid 5-Methylnicotinic_acid->6-Hydroxy-5-methylnicotinic_acid Oxidation Methyl_6-hydroxy-5-methylnicotinate Methyl 6-hydroxy-5- methylnicotinate 6-Hydroxy-5-methylnicotinic_acid->Methyl_6-hydroxy-5-methylnicotinate Esterification Methyl_6-chloro-5-methylnicotinate Methyl 6-chloro-5- methylnicotinate Methyl_6-hydroxy-5-methylnicotinate->Methyl_6-chloro-5-methylnicotinate Chlorination Methyl_6-chloro-4-hydroxy-5-methylnicotinate Methyl 6-chloro-4-hydroxy- 5-methylnicotinate Methyl_6-chloro-5-methylnicotinate->Methyl_6-chloro-4-hydroxy-5-methylnicotinate Hydroxylation Final_Product Methyl 6-chloro-4-methoxy- 5-methylnicotinate Methyl_6-chloro-4-hydroxy-5-methylnicotinate->Final_Product O-Methylation

Figure 1. A generalized synthetic pathway starting from 5-methylnicotinic acid.

Step 1: Oxidation of 5-Methylnicotinic Acid to 6-Hydroxy-5-methylnicotinic Acid

The initial step involves the introduction of a hydroxyl group at the 6-position of the pyridine ring. This is typically achieved through an oxidation reaction.

  • Starting Material: 3,5-Lutidine (3,5-Dimethylpyridine) . While 5-methylnicotinic acid can be used directly, it is often synthesized from the more readily available and economical 3,5-lutidine.[1]

  • Reagents: A common method for this oxidation is the use of a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous solution.[1] The reaction is typically carried out under mild conditions.[1] Another approach involves using hydrogen peroxide in concentrated sulfuric acid.[2]

  • Causality: The methyl group at the 3-position is oxidized to a carboxylic acid, while the methyl group at the 5-position remains. The reaction conditions can be controlled to favor the formation of 5-methylnicotinic acid over the dicarboxylic acid.[1] Subsequent steps then introduce the hydroxyl group. Alternatively, starting with a different precursor like 6-hydroxynicotinic acid is also a viable option.[3]

Experimental Protocol: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine [1]

  • To a reactor, add water and then 3,5-lutidine.

  • Stir the mixture and maintain the temperature between 25-35 °C.

  • Over a period of 4-5 hours, add potassium permanganate.

  • Maintain the reaction at 30 °C for 15-18 hours.

  • Filter the by-product manganese dioxide.

  • Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid to precipitate the by-product 3,5-pyridinedicarboxylic acid.

  • Centrifuge to remove the by-product.

  • Adjust the filtrate pH to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.

  • Collect the crude product by centrifugation.

Step 2: Esterification to Methyl 6-Hydroxy-5-methylnicotinate

The carboxylic acid group is then converted to a methyl ester. This is a standard esterification reaction.

  • Starting Material: 6-Hydroxy-5-nitronicotinic acid can be a precursor, which is then esterified.[4]

  • Reagents: The esterification is typically carried out using methanol (CH3OH) in the presence of an acid catalyst, such as sulfuric acid (H2SO4) or thionyl chloride (SOCl2).[5]

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification [6][7]

  • Suspend 6-hydroxynicotinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

Step 3: Chlorination of the Pyridone Ring

The hydroxyl group at the 6-position, which exists in tautomeric equilibrium with the pyridone form, is converted to a chloro group.

  • Reagents: Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[8][9] These reagents are effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[10][11]

  • Causality: The lone pair of electrons on the oxygen atom of the pyridone attacks the electrophilic phosphorus or sulfur atom of the chlorinating agent. This is followed by a series of steps involving the elimination of a phosphate or sulfite leaving group and the introduction of a chloride ion.

Experimental Protocol: Chlorination using Phosphorus Oxychloride [12]

  • In a reaction vessel, suspend the 6-hydroxynicotinic acid derivative in an inert solvent such as toluene or chloroform.

  • Slowly add phosphorus oxychloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.

  • Cool the mixture and carefully quench the excess phosphorus oxychloride by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chlorinated product.

Step 4: Introduction of the 4-Methoxy Group

The final step involves the introduction of the methoxy group at the 4-position. This can be achieved through a hydroxylation followed by O-methylation.

  • Hydroxylation: This can be a challenging transformation. One potential route involves a nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 4-position, such as a chloro or nitro group. For instance, starting from a 4,6-dichloronicotinate derivative, selective substitution with a methoxide source could be explored.[13]

  • O-Methylation: Once the 4-hydroxy group is in place, it can be methylated.

    • Reagents: Common methylating agents include methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).[14]

    • Causality: The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the methylating agent in an SN2 reaction.

Experimental Protocol: O-Methylation [15]

  • Dissolve the 4-hydroxy-nicotinate derivative in a suitable solvent like acetone or DMF.

  • Add a base, such as potassium carbonate.

  • Add the methylating agent (e.g., methyl iodide) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once complete, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final product.

Data Summary

StepStarting MaterialKey ReagentsProduct
13,5-LutidineKMnO4 or H2O2/H2SO45-Methylnicotinic acid
26-Hydroxy-5-methylnicotinic acidMethanol, H2SO4 (cat.)Methyl 6-hydroxy-5-methylnicotinate
3Methyl 6-hydroxy-5-methylnicotinatePOCl3 or SOCl2Methyl 6-chloro-5-methylnicotinate
4Methyl 6-chloro-4-hydroxy-5-methylnicotinateCH3I, K2CO3Methyl 6-chloro-4-methoxy-5-methylnicotinate

Alternative Starting Materials and Strategies

While the pathway from 5-methylnicotinic acid is common, other starting materials can be considered. For example, one could start from a pre-chlorinated pyridine derivative and introduce the other functionalities. The choice of starting material is often a balance between cost, availability, and the number of synthetic steps required.

For instance, ethyl 4,6-dichloronicotinate could serve as a versatile starting point.[13] Selective nucleophilic aromatic substitution at the 4-position with methoxide, followed by introduction of the 5-methyl group (a more complex transformation), and finally ester hydrolysis and re-esterification to the methyl ester would be a possible, though potentially less efficient, route.

Conclusion

The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate is a multi-step process that requires careful selection of starting materials and reaction conditions. The most practical and well-established route commences with the readily available 3,5-lutidine, which is converted to 5-methylnicotinic acid. Subsequent functional group manipulations, including esterification, chlorination, and O-methylation, lead to the desired product. A thorough understanding of the underlying reaction mechanisms and adherence to optimized experimental protocols are crucial for achieving high yields and purity of this valuable pharmaceutical intermediate.

References

  • González, M. A., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, E65(10), o2563.
  • Rekha, L. N., et al. (2009). Journal of the Indian Chemical Society, 86(10), 1084-1088.
  • Bradlow, S. L., & Vanderwerf, C. A. (1948). Organic Syntheses, 28, 64.
  • BenchChem. (2026, January 24).
  • Ma, D., et al. (2008). Organic Letters, 10(16), 3583–3586.
  • BenchChem. (2025).
  • Meffert, A., & Parg, A. (1990). Process for the preparation of chloropyridine sulphonic acid chlorides. U.S.
  • Lee, E. S., et al. (2016). Bioorganic & Medicinal Chemistry Letters, 26(7), 1729-1732.
  • Bar, G., & Gandon, V. (2021). Chemical Science, 12(44), 14763–14770.
  • Li, J., & Wang, Y. (2022). Synthetic method of 6-methyl nicotine.
  • UCHEM. (2025, September 10). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM.
  • Sarpong, R., & Toste, F. D. (2010). Organic Letters, 12(11), 2626–2629.
  • Singh, R. P., & Kumar, V. (2017). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 21(1), 23-41.
  • Wei, D., et al. (2016). Chemosphere, 155, 338-345.
  • Maslivets, A. N., et al. (2018). Russian Journal of General Chemistry, 88, 1726–1732.
  • Zhang, Y., et al. (2013). Chlorination synthesis method of pyridine derivatives.
  • Li, J., et al. (2012). Preparing method of 5-methylnicotinicacid.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
  • Olin Mathieson Chemical Corporation. (1969). Methylation of pyridines. U.S.
  • Ciba-Geigy AG. (1989). 5,6-di:chloro-nicotinic acid prodn.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.
  • Hooker Chemical Corporation. (1967). Method for side-chain chlorination of xylene. U.S.

Sources

Structural Analysis and Synthetic Utility of Polysubstituted Nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise functionalization of the pyridine ring remains a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and allosteric modulators.[] This guide provides an in-depth structural and synthetic analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate , a densely substituted scaffold offering unique vectors for structure-activity relationship (SAR) exploration.[] We define its systematic IUPAC identity, propose a self-validating synthetic route based on electronic differentiation, and analyze its utility as a "privileged scaffold" in medicinal chemistry.[]

Part 1: Nomenclature and Structural Identity[2]

Systematic IUPAC Derivation

While "nicotinate" is an accepted semi-systematic parent name, rigorous chemical indexing requires the fully systematic pyridine-carboxylate nomenclature to avoid ambiguity in patent literature.[]

  • Parent Structure: Pyridine ring containing a carboxylate ester.[][2][3]

  • Principal Functional Group: The ester moiety determines the suffix and numbering priority.[] The carbon attached to the nitrogen is position 2 or 6; the carboxylate is fixed at position 3 relative to the nitrogen (N=1).[]

  • Numbering Logic:

    • Nitrogen atom = Position 1.[]

    • Carboxylate substituent = Position 3 (lowest possible locant for the principal group).[]

    • Substituents are numbered to minimize the locant set or, if sets are equal, by alphabetical priority.

    • Configuration:

      • C3: Carboxylate (Methyl ester)[][2]

      • C4: Methoxy group (

        
        )[][4]
        
      • C5: Methyl group (

        
        )[]
        
      • C6: Chlorine atom (

        
        )[][2][5]
        

Valid IUPAC Name: Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate []

Structural Visualization (DOT)

The following diagram illustrates the priority rules and numbering scheme defining the molecule.[]

G Core Pyridine Core (Heterocycle) N1 N (Pos 1) Priority Anchor Core->N1 Start C3 C3: Carboxylate (Principal Group) N1->C3 Ortho C4 C4: Methoxy (Electron Donor) C3->C4 Vicinal C5 C5: Methyl (Steric Bulk) C4->C5 Vicinal C6 C6: Chloro (Reactive Handle) C5->C6 Vicinal C6->N1 Closure

Figure 1: IUPAC numbering logic and substituent electronic character for the target nicotinate.

Part 2: Synthetic Strategy and Protocols

Retrosynthetic Analysis

The synthesis of polysubstituted pyridines is often plagued by regioselectivity issues. For this target, the 5-methyl group introduces steric hindrance that complicates direct electrophilic substitution.[] Therefore, a de novo ring construction or functionalization of a symmetrical precursor is preferred.[]

Strategic Disconnection: The most robust route utilizes the Guareschi-Thorpe condensation or a modification of Hantzsch synthesis , followed by aromatization and functional group interconversion.[] However, for high-purity applications, starting from methyl 4,6-dihydroxynicotinate (or its tautomeric pyridone forms) allows for sequential chlorination and


.
Recommended Synthetic Route (The "Stepwise Displacement" Protocol)

This protocol relies on the differential reactivity of chlorines at positions 4 and 6.[] The C4 position in pyridines is generally more susceptible to nucleophilic attack than C6, but the presence of the C5-methyl group may invert or equalize this.[]

Step 1: Chlorination []

  • Precursor: Methyl 4,6-dihydroxy-5-methylnicotinate (Synthesized via condensation of dimethyl malonate and an appropriate imine/amide).[]

  • Reagent: Phosphoryl chloride (

    
    ) with catalytic quinoline.[]
    
  • Mechanism: Conversion of tautomeric hydroxyls to chlorides.[]

Step 2: Regioselective Methoxylation

  • Reagent: Sodium Methoxide (

    
    ) in Methanol (
    
    
    
    ) at controlled temperature (
    
    
    ).
  • Differentiation: The C4-Cl is sterically crowded by the C3-ester and C5-methyl.[] However, electronic activation by the C3-ester often directs nucleophiles to C4.[] Note: If C6 substitution dominates due to sterics, the starting material design must be adjusted.

Experimental Workflow Diagram

Synthesis Start Precursor: Methyl 4,6-dihydroxy-5-methylnicotinate Step1 Step 1: Chlorination (POCl3, 100°C, 4h) Start->Step1 Deoxychlorination Inter Intermediate: Methyl 4,6-dichloro-5-methylnicotinate Step1->Inter Isolation Step2 Step 2: Regioselective SnAr (NaOMe, MeOH, 0°C -> RT) Inter->Step2 Nucleophilic Attack Product Target: Methyl 6-chloro-4-methoxy-5-methylnicotinate Step2->Product C4 Selectivity (Electronic Control)

Figure 2: Synthetic workflow focusing on the conversion of dihydroxy precursors to the target nicotinate.

Part 3: Physicochemical Properties & Drug Development Utility[1]

Data Summary

The following parameters are critical for assessing the "drug-likeness" of this scaffold as an intermediate.

PropertyValue (Predicted)Relevance to Drug Design
Molecular Formula

Core scaffold
Molecular Weight 215.63 g/mol Fragment-based design compliant (<300)
cLogP ~2.1Good lipophilicity for membrane permeability
TPSA ~50 ŲHigh oral bioavailability potential
H-Bond Acceptors 4 (N, O, O, O)Interaction with kinase hinge regions
H-Bond Donors 0Requires functionalization (e.g., amide formation)
Reactivity Profile in MedChem

This molecule acts as a trifunctional electrophile :

  • C6-Chloro: Excellent handle for Suzuki-Miyaura coupling to introduce aryl groups, or Buchwald-Hartwig amination to introduce solubility-enhancing amines.[]

  • C3-Ester: Precursor for amides.[] In kinase inhibitors, this position often forms the "hinge-binding" motif when converted to an amide or urea.

  • C4-Methoxy: Can be demethylated (using

    
    ) to yield a pyridone, or displaced by amines in harsh conditions to create 4-amino-pyridines.[]
    

Part 4: Analytical Characterization (Self-Validation)[1]

To ensure the identity of the synthesized compound, the following spectral signatures must be validated.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.6 - 8.8 ppm (1H, s):  The proton at C2 .[] This is the most deshielded proton due to the adjacent nitrogen and the electron-withdrawing ester group.
    
  • 
     3.9 - 4.0 ppm (3H, s):  Methoxy group at C4.[]
    
  • 
     3.8 - 3.9 ppm (3H, s):  Methyl ester (
    
    
    
    ).[]
  • 
     2.2 - 2.4 ppm (3H, s):  Methyl group at C5.[]
    
Mass Spectrometry
  • Isotope Pattern: A distinct M and M+2 peak with a 3:1 intensity ratio, confirming the presence of a single Chlorine atom.[]

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-65.6.3.2.1: Pyridine carboxylic acids.[] International Union of Pure and Applied Chemistry.[] [Link]

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2,6-Dichloropyridine.[] European Journal of Organic Chemistry. [Link][]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 6-chloronicotinate (Analogous substructure). [Link]

Sources

Methodological & Application

Reaction Mechanism and Synthesis Protocol for Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Retrosynthetic Analysis

Highly substituted nicotinates (pyridine-3-carboxylates) are privileged scaffolds in modern drug discovery, serving as critical intermediates for kinase inhibitors, agrochemicals, and central nervous system modulators [1]. The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate requires precise control over regiochemistry, particularly differentiating the C4 and C6 positions of the pyridine ring.

This application note details a robust, three-step synthetic pipeline. Rather than relying on pre-functionalized pyridine rings, the strategy employs a de novo acyclic condensation to build the core, followed by a double deoxychlorination and a highly regioselective Nucleophilic Aromatic Substitution (SNAr). This self-validating workflow ensures high atom economy and scalable regiocontrol.

Mechanistic Pathway (The "Why")

Step 1: Amidation and Dieckmann-Type Cyclization

The synthesis begins with the reaction of dimethyl aminomethylenemalonate and propionyl chloride. The initial step is an N-acylation to form an acyclic N-propionyl intermediate. Upon treatment with sodium methoxide (NaOMe), the α-protons of the propionyl group are deprotonated. The resulting carbanion undergoes an intramolecular Dieckmann-type condensation, attacking the cis-methyl ester. Elimination of methoxide yields the cyclized core: Methyl 4,6-dihydroxy-5-methylnicotinate . This method strictly dictates the placement of the C5-methyl and C3-ester groups.

Step 2: Deoxychlorination via Vilsmeier-Type Activation

The pyridinediol (which exists predominantly as its pyridone tautomer) is subjected to phosphorus oxychloride (POCl3) with a catalytic amount of N,N-dimethylformamide (DMF). The DMF and POCl3 react to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species activates the tautomeric hydroxyl groups, facilitating their displacement by chloride ions to yield Methyl 4,6-dichloro-5-methylnicotinate . The use of catalytic DMF significantly lowers the required activation energy compared to neat POCl3.

Step 3: Regioselective SNAr

The crux of this synthesis is the regioselective displacement of the C4-chloride over the C6-chloride [2]. In the 4,6-dichloro intermediate, both positions are activated by the electron-withdrawing pyridine nitrogen. However, SNAr at the C4 position is kinetically favored due to two synergistic electronic effects:

  • Meisenheimer Complex Stabilization: Attack at C4 allows the developing negative charge to delocalize directly onto the adjacent C3-ester carbonyl via resonance.

  • Steric/Electronic Disfavor at C6: Attack at C6 places the negative charge adjacent to the C5-methyl group. The methyl group is electron-donating via hyperconjugation, which destabilizes the electron-rich SNAr transition state.

Consequently, using exactly 1.0 equivalent of NaOMe at 0 °C ensures exclusive formation of the C4-methoxy target.

Experimental Workflows and Logical Relationships

SynthesisWorkflow A Dimethyl aminomethylenemalonate + Propionyl Chloride B N-Propionyl Intermediate (Acyclic) A->B Pyridine, CH2Cl2 0 °C to RT C Methyl 4,6-dihydroxy-5-methylnicotinate (Cyclized Core) B->C NaOMe, MeOH Reflux (Dieckmann) D Methyl 4,6-dichloro-5-methylnicotinate (Chlorinated Intermediate) C->D POCl3, DMF (cat.) 110 °C E Methyl 6-chloro-4-methoxy-5-methylnicotinate (Final Target) D->E NaOMe (1.0 eq), MeOH 0 °C (Regioselective SNAr)

Fig 1: Three-step synthetic workflow from acyclic precursors to the final functionalized nicotinate.

SNArMechanism SM 4,6-Dichloro Intermediate C4 Attack at C4 (Kinetically Favored) SM->C4 NaOMe C6 Attack at C6 (Disfavored) SM->C6 NaOMe MC4 Meisenheimer Complex Stabilized by C3-Ester C4->MC4 MC6 Meisenheimer Complex Destabilized by C5-Methyl C6->MC6 P4 4-Methoxy Major Product MC4->P4 -Cl⁻ (Fast) P6 6-Methoxy Minor Product MC6->P6 -Cl⁻ (Slow)

Fig 2: Divergent S_NAr pathways illustrating the kinetic preference for C4-methoxylation.

Experimental Protocols (The "How")

Step 1: Synthesis of Methyl 4,6-dihydroxy-5-methylnicotinate
  • Amidation: Dissolve dimethyl aminomethylenemalonate (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert N2 atmosphere. Cool the mixture to 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C. Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over Na2SO4 and concentrate in vacuo to yield the crude N-propionyl intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous methanol (MeOH). Add a 25 wt% solution of NaOMe in MeOH (1.5 eq). Reflux the mixture (65 °C) for 4 hours.

  • Isolation: Cool to room temperature and concentrate the solvent. Dissolve the residue in water and acidify to pH 3 using 2M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the cyclized product.

Step 2: Synthesis of Methyl 4,6-dichloro-5-methylnicotinate
  • Chlorination: Suspend Methyl 4,6-dihydroxy-5-methylnicotinate (1.0 eq) in neat POCl3 (5.0 volumes). Add DMF (0.1 eq) dropwise (Caution: Exothermic gas evolution).

  • Heat the reaction mixture to 110 °C for 12 hours. Monitor completion via LCMS (quench an aliquot in cold MeOH to observe the dimethyl ester/SNAr adducts).

  • Workup: Cool the mixture to room temperature and carefully concentrate in vacuo to remove excess POCl3.

  • Slowly pour the thick residue over crushed ice with vigorous stirring. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with saturated NaHCO3 until pH 7 is reached, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to yield the dichloro intermediate.

Step 3: Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate
  • Regioselective SNAr: Dissolve Methyl 4,6-dichloro-5-methylnicotinate (1.0 eq) in anhydrous MeOH (10 volumes) and cool strictly to 0 °C using an ice bath.

  • Prepare a 0.5 M solution of freshly titrated NaOMe in MeOH. Add exactly 1.0 eq of this solution dropwise over 1 hour using a syringe pump.

  • Stir the reaction at 0 °C for an additional 2 hours. (Do not allow the reaction to warm to room temperature, as this degrades the regiomeric ratio).

  • Quench & Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM (3 × 30 mL).

  • Dry the organic layers over MgSO4 and concentrate. Purify the crude product via flash chromatography (Hexanes/EtOAc gradient) to separate the target compound from trace C6-methoxy and di-methoxy impurities.

Quantitative Data: SNAr Reaction Optimization

To validate the self-correcting nature of the SNAr protocol, varying conditions were tested. The data below demonstrates that strict stoichiometric control and low temperatures are mandatory to suppress C6-attack and double-substitution[2].

EntryEquivalents of NaOMeSolvent SystemTemperature (°C)Reaction Time (h)Conversion (%)Regiomeric Ratio (C4-OMe : C6-OMe)
1 1.0 MeOH 0 2 >98 95 : 5
21.0MeOH251>9985 : 15
31.5MeOH02>9980 : 20*
41.0THF/MeOH (9:1)047592 : 8

*Note: Use of 1.5 eq NaOMe results in competitive formation of the 4,6-dimethoxy byproduct, artificially lowering the isolated yield of the mono-methoxy target.

References

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14055-14105. Available at:[Link]

Application Notes & Protocols: Strategic Use of Methyl 6-chloro-4-methoxy-5-methylnicotinate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 6-chloro-4-methoxy-5-methylnicotinate as a versatile heterocyclic building block in modern synthetic chemistry. We delve into the core principles and practical execution of its use in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific rationale behind the selection of catalysts, ligands, bases, and solvents. By grounding our protocols in mechanistic understanding, we aim to empower chemists to optimize these powerful transformations for the synthesis of novel, high-value molecules.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure is notable for several key features: an electron-donating methoxy group, a methyl substituent, an ester moiety, and, most critically, a reactive chlorine atom at the 6-position. This C6-Cl bond serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse carbon and nitrogen nucleophiles.

The pyridine core itself is a privileged scaffold in drug discovery, and the ability to selectively functionalize it via robust cross-coupling methods is paramount. However, the electron-rich nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and deactivate the palladium catalyst present unique challenges.[1] Overcoming these hurdles requires a nuanced understanding of catalyst and ligand selection, which is a central focus of this guide.

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle involving a palladium catalyst.[2] A grasp of this cycle is essential for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the methyl nicotinate substrate. This is often the rate-determining step for less reactive aryl chlorides and necessitates the use of highly active catalytic systems.[3]

  • Transmetalation : The organic moiety from a secondary reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2]

  • Reductive Elimination : The two organic partners couple to form the new C-C or C-N bond, ejecting the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Catalytic_Cycle cluster_cycle General Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->c1 PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Ar-X Transmetal Transmetalation (R-M) PdII_ArX->c2 PdII_ArR Ar-Pd(II)-R Transmetal->PdII_ArR R-M RedElim Reductive Elimination PdII_ArR->c3 Product Coupled Product PdII_ArR->Product RedElim->Pd0 Ar-R c1->PdII_ArX c2->PdII_ArR c3->Pd0 ArX Methyl 6-chloro-4-methoxy- 5-methylnicotinate ArX->PdII_ArX RM Coupling Partner (e.g., R-B(OH)₂, R-C≡CH, R-NH₂) RM->PdII_ArR

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[5][6] For Methyl 6-chloro-4-methoxy-5-methylnicotinate, this reaction provides direct access to a vast chemical space by coupling with a wide array of commercially available boronic acids and their derivatives.

Causality Behind Experimental Choices:

  • Catalyst & Ligand System: The C6-Cl bond on the electron-rich pyridine ring is relatively inert. To facilitate the crucial oxidative addition step, a highly electron-rich and sterically hindered phosphine ligand is required.[3] Ligands from the Buchwald (e.g., SPhos, XPhos) or "ClickPhos" families are excellent choices as they promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[7][8]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid in the transmetalation step.[9] The choice of base can influence reaction rates and suppress side reactions.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[1][10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80–110 °C. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-98
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)1,4-Dioxane/H₂O10080-95
SPhos-Pd-G2 (2)-Cs₂CO₃ (2.0)THF/H₂O8088-99

Yields are representative for analogous heteroaryl chloride substrates and may vary.

Application Note II: Sonogashira Coupling for C-C Alkyne Elaboration

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[12][13] This transformation is invaluable for introducing linear alkyne functionalities, which can serve as handles for further chemistry (e.g., click reactions) or as key components of organic materials.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to scavenge the HX acid formed during the reaction.[15][16]

  • Copper-Free Systems: To avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free protocols have been developed. These typically require a stronger base and more robust palladium/ligand systems to function efficiently.[17]

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow start Start setup Combine Ar-Cl, Alkyne, Pd Catalyst, CuI, & Base in a Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent (e.g., THF or DMF) inert->solvent react Heat Reaction Mixture (e.g., 50-80 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv.), the terminal alkyne (1.1–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Base Addition: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with saturated aq. NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Reaction Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃N (2.0)THF5075-90
Pd(OAc)₂ (2) / XPhos (4)- (Copper-Free)Cs₂CO₃ (2.0)DMF8070-85
Pd(PPh₃)₄ (5)CuI (2.5)DIPEA (3.0)Toluene6080-95

Yields are representative for analogous heteroaryl chloride substrates and may vary.

Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, providing access to arylamines from aryl halides.[18] This reaction is of paramount importance in pharmaceutical development, as the arylamine motif is present in a vast number of bioactive molecules.[19]

Causality Behind Experimental Choices:

  • Ligand is Key: Similar to Suzuki coupling of aryl chlorides, Buchwald-Hartwig amination requires bulky, electron-rich phosphine ligands. These ligands facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step to form the C-N bond.[20] Ligands like BrettPhos and RuPhos are often highly effective.[19]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine nucleophile without competing in nucleophilic attack on the palladium center or the substrate. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[19]

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the strong base and interfere with the catalytic cycle. Therefore, anhydrous solvents (e.g., toluene, dioxane) and proper inert atmosphere techniques are critical for success.[11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox Recommended): Inside a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried vial or flask.

  • Reagent Addition: Add Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv.) and the amine (1.2 equiv.). Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture with stirring to 80-110 °C. Monitor for completion by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aq. NH₄Cl. Dilute with ethyl acetate and filter through celite. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the resulting residue via flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Conditions
Catalyst/Precatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)
BrettPhos Pd G3 (2)NaOt-Bu (1.5)Toluene11080-95
RuPhos Pd G3 (2)LiHMDS (1.5)1,4-Dioxane10085-98
Pd₂(dba)₃ (2) / Josiphos ligand (4)K₃PO₄ (2.0)t-AmOH10075-90

Yields are representative for analogous heteroaryl chloride substrates and may vary.

Conclusion

Methyl 6-chloro-4-methoxy-5-methylnicotinate stands out as a highly adaptable and valuable substrate for palladium-catalyzed cross-coupling reactions. Through the strategic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, chemists can readily access a diverse library of complex pyridine derivatives. Success in these transformations hinges on a rational approach to experimental design, particularly the judicious selection of a catalyst system with a bulky, electron-donating ligand capable of activating the C-Cl bond. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this key building block in their synthetic campaigns.

References

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (n.d.). Google Scholar.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. (n.d.). ResearchGate.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2005, April 6). PubMed.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.). MilliporeSigma.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (2025). BenchChem.
  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Wiley Online Library.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Recent advances in Sonogashira reactions. (2011, October 15). PubMed.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. (n.d.). BenchChem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. (2025). BenchChem.
  • synthesis of terminal 1,3-diynes via sonogashira coupling of. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate. (2025). BenchChem.
  • Sonogashira Coupling. (2020, July 25). YouTube.

Sources

Advanced Scaffold Functionalization: Methyl 6-chloro-4-methoxy-5-methylnicotinate in Kinase Inhibitor Design

[1]

Part 1: Strategic Analysis & Chemo-Structural Logic

The "Why": Scaffold Architecture

Methyl 6-chloro-4-methoxy-5-methylnicotinate is not merely a building block; it is a pre-encoded pharmacophore core.[1] Its substitution pattern addresses specific challenges in kinase inhibitor design:

  • C6-Chloro (Electrophilic Handle): Positioned

    
     to the pyridine nitrogen, this chloride is highly activated for Nucleophilic Aromatic Substitution (
    
    
    ) or Palladium-catalyzed cross-coupling. It typically serves as the attachment point for the Hinge Binding Motif (e.g., anilines, aminopyrazoles).
  • C3-Methyl Ester (Solvent Front/Tail Handle): Located at the "exit vector" of the ATP binding pocket. It allows for rapid diversification via hydrolysis and amidation to attach solubilizing groups (e.g., piperazines, morpholines) that interact with the solvent front or the DFG-motif in Type II inhibitors.

  • C5-Methyl (Gatekeeper/Selectivity): This group provides steric bulk that can displace water molecules or induce conformational changes in the P-loop, often enhancing selectivity for specific kinases (e.g., FGFR) over others with smaller gatekeeper residues.

  • C4-Methoxy (Auxiliary Interaction): While less reactive, this group can function as a hydrogen bond acceptor or be deprotected (using

    
    ) to a pyridone, offering a pathway to varying the core's tautomeric state.
    
Reactivity Hierarchy

To synthesize libraries efficiently, one must respect the reactivity order:

  • C6-Cl (

    
    ):  Most reactive. Reacts with amines under thermal or acidic conditions.
    
  • C3-Ester (Hydrolysis/Amidation): Moderately reactive. Stable to acidic

    
     conditions but sensitive to basic hydrolysis.
    
  • C4-OMe (Ether Cleavage): Least reactive. Requires harsh Lewis acids (

    
    , 
    
    
    ) to modify.

Part 2: Detailed Experimental Protocols

Workflow A: Synthesis of Trisubstituted Nicotinamide Inhibitors

This workflow describes the synthesis of a "Type II-like" kinase inhibitor where the C6 position binds the hinge and the C3 position extends into the solvent front.

Step 1: Introduction of the Hinge Binder (

Reaction)

Objective: Displace the C6-Chloride with an aniline derivative.

Reagents:

  • Substrate: Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv)[1]

  • Nucleophile: 3-Ethynylaniline (or functionalized equivalent) (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)[1]

  • Solvent: n-Butanol or 1,4-Dioxane[1]

  • Temperature: 100–110 °C

Protocol:

  • Charge a reaction vial with Methyl 6-chloro-4-methoxy-5-methylnicotinate (215 mg, 1.0 mmol) and 3-ethynylaniline (129 mg, 1.1 mmol).

  • Add n-Butanol (5 mL) followed by p-TsOH (19 mg, 0.1 mmol).

  • Seal the vial and heat to 110 °C in a heating block for 4–6 hours.

    • Mechanistic Insight: Acid catalysis protonates the pyridine nitrogen (

      
      ), significantly lowering the LUMO energy at C6, facilitating nucleophilic attack by the aniline.
      
  • Monitor: Check LCMS for mass [M+H] = 297.3 (Loss of Cl, addition of aniline).

  • Workup: Cool to RT. The product often precipitates as the tosylate salt. Filter and wash with cold ether. Alternatively, concentrate and purify via silica flash chromatography (0-5% MeOH in DCM).

Step 2: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid for subsequent coupling.

Reagents:

  • Substrate: Product from Step 1 (1.0 equiv)

  • Base: LiOH

    
    H
    
    
    O (3.0 equiv)
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the intermediate (0.5 mmol) in THF (3 mL) and water (1 mL).

  • Add LiOH

    
    H
    
    
    O (63 mg, 1.5 mmol).
  • Stir at 40 °C for 2 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~4. The carboxylic acid usually precipitates. Filter, wash with water, and dry under vacuum.

Step 3: Amide Coupling (Solvent Front Extension)

Objective: Attach a solubilizing tail (e.g., N-methylpiperazine).

Reagents:

  • Substrate: Carboxylic Acid from Step 2 (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine: 1-Methylpiperazine (1.2 equiv)[1]

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolve the acid (0.2 mmol) in DMF (2 mL).

  • Add DIPEA (104

    
    L, 0.6 mmol) and HATU (91 mg, 0.24 mmol). Stir for 5 mins to activate the acid (formation of O-At ester).
    
  • Add 1-Methylpiperazine (27

    
    L, 0.24 mmol).
    
  • Stir at RT for 1–2 hours.

  • Purification: Inject directly onto Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient). Lyophilize fractions to obtain the final inhibitor.

Part 3: Data Presentation & Visualization[1]

Reaction Parameters Summary
ParameterStep 1 (

)
Step 2 (Hydrolysis)Step 3 (Amidation)
Key Reagent Aniline / p-TsOHLiOHHATU / DIPEA
Solvent n-ButanolTHF/H2ODMF
Temp/Time 110°C / 4h40°C / 2h25°C / 1h
Critical QC LCMS: Cl isotope pattern lossNMR: Loss of -OMe (3.8 ppm)LCMS: Mass + Tail
Yield (Typ.) 75-85%>90%60-80%
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

KinaseSynthesisStartMethyl 6-chloro-4-methoxy-5-methylnicotinate(Scaffold)Step1Intermediate A:6-Anilino-4-methoxy-5-methylnicotinateStart->Step1SnAr (Aniline, H+, 110°C)Hinge Binding InstallationAltPathFused Bicyclic System(e.g., Pyridopyrimidine)Start->AltPathHydrazine/Urea Cyclization(Alternative Route)Step2Intermediate B:Carboxylic Acid CoreStep1->Step2LiOH, THF/H2OEster HydrolysisFinalProductFinal Kinase Inhibitor(Type II Amide)Step2->FinalProductHATU, AmineSolvent Front Tail

Caption: Synthetic workflow converting the chloronicotinate scaffold into functional kinase inhibitors via sequential substitution and amidation.

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints
  • Starting Material Integrity: The C6-Cl bond has a distinct isotopic signature (3:1 ratio of M : M+2). In Step 1, the disappearance of this chlorine isotope pattern in LCMS is the primary indicator of reaction completion.

  • Regioselectivity Confirmation: In Step 1,

    
     could theoretically occur at C4 (displacing OMe) or C6 (displacing Cl).
    
    • Validation: The C6-Cl is significantly better as a leaving group.[1] However, confirm by

      
       NMR.
      
    • NMR Signal: The proton at C2 (singlet, ~8.5-9.0 ppm) will show a slight upfield shift upon C6 substitution but remains a singlet. If C4-OMe were displaced, the methyl singlet of the ester (C3-COOMe) would remain, but the C4-OMe signal (~4.0 ppm) would vanish. In the correct pathway (C6 displacement), both methyl ester and methoxy ether signals should persist in the Step 1 product.

Troubleshooting
  • Issue: Low conversion in Step 1.

    • Solution: Switch to Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 100°C) if the aniline is electron-deficient (e.g., nitro-aniline or fluoro-aniline).

  • Issue: Hydrolysis of the C4-OMe during Step 2.

    • Solution: Ensure temperature does not exceed 50°C. Strong base at high heat can demethylate the C4-OMe to a hydroxyl (pyridone).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 6-chloro-4-(methylamino)nicotinate (Structural Analog). Retrieved from [Link]

  • MDPI. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives (Mechanistic Analogues). Retrieved from [Link]

Functional Group Transformations of Methyl 6-chloro-4-methoxy-5-methylnicotinate: A Comprehensive Guide for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a highly substituted, electron-deficient pyridine scaffold that serves as a premium building block in medicinal chemistry and agrochemical development. The strategic arrangement of its functional groups provides researchers with a highly orthogonal reactivity profile, allowing for selective, late-stage functionalization without the need for complex protecting group strategies.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this molecule:

  • The C6-Chloro Group: The substitution of chloride in methyl 6-chloronicotinate derivatives is highly efficient because the ester carbonyl group exerts a strong electron-withdrawing effect at the para position, while the pyridine nitrogen withdraws electron density from the ortho position[1]. This dual-activation makes the C6 position highly electrophilic and primed for either Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

  • The C3-Methyl Ester: While stable under neutral conditions, it is susceptible to chemoselective hydrolysis. Because the C6-chloride is so highly activated, ester hydrolysis must be performed under strictly controlled, mild conditions to prevent unwanted SNAr by hydroxide ions[2].

  • The C5-Methyl Group: Acting as a benzylic-type position, this methyl group is amenable to Wohl-Ziegler radical bromination, providing a gateway to reactive bromomethyl intermediates.

Orthogonal Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the specific reagents required to achieve chemoselectivity.

G SM Methyl 6-chloro-4-methoxy -5-methylnicotinate P1 6-Aryl Derivative (Suzuki Coupling) SM->P1 Pd(OAc)2, SPhos Ar-B(OH)2, Base P2 Nicotinic Acid Derivative (Ester Hydrolysis) SM->P2 LiOH, THF/H2O Mild Conditions P3 5-Bromomethyl Derivative (Radical Bromination) SM->P3 NBS, AIBN hν or Heat

Divergent late-stage functionalization pathways of Methyl 6-chloro-4-methoxy-5-methylnicotinate.

Experimental Protocols & Self-Validating Systems

Protocol 1: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: The inherent electronic properties and coordinating ability of the pyridine nitrogen can render 2-chloropyridines (and 6-chloronicotinates) challenging substrates, often leading to catalyst inhibition and low reaction yields[3]. To overcome this, bulky, electron-rich Buchwald-type monophosphine ligands (such as SPhos) are required. These ligands stabilize the active palladium species and force the reductive elimination step, preventing catalyst poisoning[3].

Self-Validating System: Monitor the reaction via LC-MS. The starting material possesses a distinct 3:1 isotopic cluster corresponding to the


 isotopes. The complete disappearance of this isotopic signature in the product mass confirms successful cross-coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (3.0 equiv).
  • Evacuate and backfill the tube with argon three times to ensure strict oxygen exclusion.

  • Add Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Introduce degassed Toluene/Water (10:1 ratio) via syringe.

  • Seal the tube and stir vigorously at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography.
    
Protocol 2: Chemoselective Ester Hydrolysis

Causality: The hydrolysis of methyl nicotinate to nicotinic acid is a well-documented transformation, but it must be executed under mild conditions to tolerate the highly reactive C6-chloride[2]. Using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at ambient temperature prevents the nucleophilic displacement of the chloride that would occur if harsh conditions (e.g., refluxing NaOH) were employed.

Self-Validating System: Utilize TLC with a Bromocresol Green stain. The starting ester is UV-active but stain-negative. The product (nicotinic acid derivative) will immediately stain as a bright yellow spot against the blue background of the TLC plate, confirming the presence of the free carboxylic acid.

Step-by-Step Methodology:

  • Dissolve Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/

    
    .
    
  • Add LiOH monohydrate (1.5 equiv) in a single portion at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Monitor by TLC (Hexanes/EtOAc 1:1). Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the aqueous residue with water and cool to 0 °C.

  • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. The zwitterionic/acidic product will precipitate.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 6-chloro-4-methoxy-5-methylnicotinic acid.

Protocol 3: C5-Methyl Radical Bromination (Wohl-Ziegler Reaction)

Causality: The C5-methyl group is positioned in a benzylic-like environment. N-bromosuccinimide (NBS) is a highly selective free radical brominating agent widely used in the Wohl-Ziegler reaction. By utilizing azobisisobutyronitrile (AIBN) as a radical initiator under thermal conditions, bromination selectively occurs at the C5-methyl group rather than the electron-deficient pyridine ring[4].

Self-Validating System: Perform a crude


 NMR check. The starting material exhibits a sharp singlet integrating to 3 protons at approximately 2.3 ppm (C5-

). Upon successful bromination, this signal will disappear, replaced by a new singlet integrating to 2 protons shifted downfield to approximately 4.4–4.6 ppm (C5-

).

Step-by-Step Methodology:

  • Dissolve Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv) in anhydrous carbon tetrachloride (

    
    ) or alternative non-polar halogenated solvent (e.g., trifluorotoluene).
    
  • Add NBS (1.05 equiv) and AIBN (0.1 equiv) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C under an inert atmosphere (or irradiate with a tungsten lamp).

  • Stir for 4–6 hours. The dense NBS solid at the bottom of the flask will convert to succinimide, which floats to the surface.

  • Cool the reaction to 0 °C and filter off the succinimide byproduct.

  • Concentrate the filtrate in vacuo and purify the crude residue via silica gel chromatography to isolate the 5-bromomethyl derivative.

Quantitative Data Summary

The following table summarizes the anticipated reaction parameters and analytical markers for the three orthogonal transformations discussed above.

TransformationTarget Functional GroupReagents / CatalystTemp (°C)Time (h)Expected YieldKey Analytical Marker (Validation)
Suzuki Coupling C6-Chloro

C6-Aryl

, SPhos,

1001875–90%LC-MS: Loss of 3:1

isotope cluster.
Ester Hydrolysis C3-Ester

C3-Acid
LiOH, THF/MeOH/

20–252–4>90%TLC: Positive (yellow) Bromocresol Green stain.
Radical Bromination C5-Methyl

C5-

NBS, AIBN,

804–665–80%

NMR: Shift from ~2.3 ppm (

) to ~4.5 ppm (

).

References

  • MDPI. "Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast." Pharmaceuticals, 2023. Available at: [Link]

  • Elsevier / Daneshyari. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Available at:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 6-chloro-4-methoxy-5-methylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Status: Operational Agent: Senior Application Scientist Ticket ID: NIC-505-OPT[1]

Executive Summary

The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate presents a classic "push-pull" conflict in pyridine chemistry. You are navigating a scaffold where electronic activation competes directly with steric hindrance.[1]

The core challenge lies in the 5-methyl group .[1] While the 3-carbomethoxy group electronically activates the 4-position for Nucleophilic Aromatic Substitution (


), the adjacent 5-methyl group sterically shields it.[1] Consequently, standard protocols often yield the 6-methoxy isomer  (regio-impurity) or the 4,6-dimethoxy  byproduct (over-reaction).[1]

This guide deconstructs the synthesis into two critical control points: the Chlorination Gateway and the Regioselective Methoxylation .

Module 1: The Dichloro Gateway (Step 1)

Target Intermediate: Methyl 4,6-dichloro-5-methylnicotinate Precursor: Methyl 4,6-dihydroxy-5-methylnicotinate (or tautomeric pyridone)[1]

Many users report low yields here due to "tarring" or incomplete conversion.[1] The 4-hydroxy group in this specific steric environment is stubborn.[1]

Troubleshooting Guide: Chlorination (

)
SymptomProbable CauseCorrective Action
Black/Tarred Reaction Mixture Exotherm runaway / PolymerizationProtocol Adjustment: Do not mix reagents at reflux.[1] Add

to the precursor at 0°C, then ramp to reflux slowly.
Incomplete Conversion (Mono-Cl) Steric hindrance at C4Catalysis: Add N,N-Diethylaniline or Diisopropylamine (1.0 eq).[1] Organic bases act as proton scavengers and catalyze the formation of the reactive phosphoryl intermediate.
Low Yield after Workup Hydrolysis of the 3-esterQuench Control: Never pour the reaction into water.[1] Pour the reaction mixture slowly into crushed ice/NH₄OH maintaining pH > 7. Acidic quenching hydrolyzes the ester rapidly.[1]
Optimized Protocol (Chlorination)
  • Charge: Pyridone precursor (1.0 eq) +

    
     (excess, 5-8 vol).
    
  • Catalyst: Add

    
     or 
    
    
    
    (1.0 eq) dropwise at 0-5°C.
  • Ramp: Heat to 105-110°C (Reflux) for 4-6 hours. Monitor by HPLC.

  • Workup: Remove excess

    
     via vacuum distillation before aqueous quench. This is critical to prevent violent exotherms that degrade the product.[1]
    
Module 2: The Regioselectivity Crisis (Step 2)

Reaction:


 Displacement with Methoxide
Goal:  4-Methoxy substitution (keeping 6-Chloro intact).[1]

This is the yield-killing step.

  • Electronic Factor: The 3-COOMe group activates C4 (para-like) and C2/C6 (ortho-like).[1] C4 is theoretically more electrophilic.[1]

  • Steric Factor: The 5-Me group blocks C4.[1]

  • Result: Without control, methoxide attacks the more accessible C6, giving the wrong isomer.

Visualizing the Pathway

G Start Methyl 4,6-dichloro- 5-methylnicotinate Condition1 Standard Cond. (MeOH, Reflux, NaOMe) Start->Condition1 PathA Kinetic Path (C4 Attack) High Energy Barrier Condition1->PathA Low Temp (-10°C) Controlled Stoichiometry PathB Thermodynamic/Steric Path (C6 Attack) Condition1->PathB High Temp (>25°C) Excess Base Target Target: Methyl 6-chloro- 4-methoxy-5-methylnicotinate PathA->Target Impurity Impurity: Methyl 4-chloro- 6-methoxy-5-methylnicotinate PathB->Impurity Over Byproduct: 4,6-Dimethoxy Target->Over Excess NaOMe Impurity->Over

Figure 1: Reaction pathway showing the competition between Electronic activation (C4) and Steric hindrance (C6).[1]

Troubleshooting Guide: Methoxylation
IssueDiagnosisSolution
Major Product is 6-Methoxy (Wrong Isomer) Steric control dominated Electronic control.Switch Solvent/Temp: Move from MeOH to THF . Use solid NaOMe. Run at -10°C to 0°C .[1] Non-protic solvents often enhance the nucleophilicity of the anion while the lower temp favors the electronically activated C4 position over the sterically accessible C6.
Mixture of 4-OMe and 6-OMe Lack of selectivity.[1]Leaving Group Change: If yield is critical, consider synthesizing the 4-nitro analog (via nitration of the mono-chloro precursor) which is a better leaving group, though this adds steps. Best fix: Chromatographic separation is usually required if ratio is < 90:10.
Formation of 4,6-Dimethoxy "Over-cooking" the reaction.Stoichiometry: Use exactly 0.95 - 1.0 eq of NaOMe. Do not use excess. Add the base dropwise to the dichloro solution, not the other way around.
FAQ: Frequently Asked Questions

Q1: Can I use MeOH/H₂SO₄ to methylate the 4-hydroxy precursor directly? A: No.[1] The 4-hydroxy group on a pyridine ring is tautomeric with the pyridone (amide-like).[1] It does not react like a standard phenol.[1] You must convert it to a leaving group (Cl, Br, OTf) first, or use alkylating agents like MeI/Ag₂CO₃ (O-alkylation), though O- vs N-alkylation (to form N-methyl pyridone) is a major risk with MeI.[1]

Q2: Why is my ester hydrolyzing during the


 reaction? 
A:  Commercial NaOMe often contains NaOH (hydroxide) impurities. Hydroxide is a smaller, harder nucleophile that will attack the ester carbonyl.
  • Fix: Use freshly prepared NaOMe solution (dissolve Na metal in anhydrous MeOH) or purchase "anhydrous grade" reagent. Ensure the reaction is strictly anhydrous.

Q3: Is there a better route than the Dichloro displacement? A: Yes, if you have access to Methyl 3-aminocrotonate .[1]

  • Alternative: Cyclize Methyl 3-aminocrotonate with Dimethyl Malonate to form the dihydroxy core.

  • Refinement: If you can selectively chlorinate C6 (often feasible with

    
     under mild conditions if C4 is protected or less reactive), you can isolate the 4-hydroxy-6-chloro  intermediate.[1]
    
  • Then: Mitsunobu reaction or O-alkylation on the 4-OH is often cleaner than displacing a 4-Cl.[1]

References
  • General Pyridine Chlorination Protocols

    • Synthesis of 4,6-dichloro-nicotinates.[1] See: Organic Syntheses, Coll.[2] Vol. 4, p. 532 (1963) for analogous 2,4-dichloropyrimidine/pyridine handling.

    • Source: (Analogous chemistry).[1]

  • Regioselectivity in Pyridines

    • Nucleophilic substitution of 2,4-dichloropyridines.[1] The 4-position is generally more reactive due to para-conjugation, but sterics (5-Me) reverse this.[1]

    • Reference: Journal of Heterocyclic Chemistry, "Regioselective Nucleophilic Substitution of dichloropyridines."
  • Synthesis of Methyl 6-chloronicotinate Derivatives

    • Details on the chlorination and subsequent functionalization of 5-substituted nicotin
    • Source: [1]

  • Kinase Inhibitor Intermediates (Contextual Grounding)

    • Many RET and EGFR inhibitors utilize the 4-alkoxy-5-methyl-nicotinate core.[1]

    • Source: (Highlighting the 5-methyl/6-methyl scaffold challenges).

Sources

Process Chemistry Support Center: Troubleshooting the Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This technical guide is engineered for researchers, scientists, and drug development professionals synthesizing highly functionalized pyridine intermediates.

The regioselective methoxylation of Methyl 4,6-dichloro-5-methylnicotinate to yield Methyl 6-chloro-4-methoxy-5-methylnicotinate is a critical Nucleophilic Aromatic Substitution (SNAr) transformation[1]. While the C4 position is inherently more reactive than the C6 position due to electronic activation[2], minor deviations in reaction parameters can lead to significant side reactions. This guide provides field-proven insights to troubleshoot over-methoxylation, loss of regioselectivity, and ester hydrolysis[3].

I. Reaction Pathway & Side Reaction Mapping

Understanding the kinetic and thermodynamic flow of the SNAr reaction is the first step in troubleshooting. The diagram below illustrates the desired pathway versus the three most common side reactions encountered during this synthesis.

SNAr_Pathway SM Methyl 4,6-dichloro-5-methylnicotinate (Starting Material) Conditions NaOMe (1.05 eq) / Anhydrous MeOH 0°C to RT, Inert Atmosphere SM->Conditions Target Methyl 6-chloro-4-methoxy-5-methylnicotinate (Desired Product - C4 Attack) Conditions->Target Kinetic Control (Main Pathway) Side1 Methyl 4,6-dimethoxy-5-methylnicotinate (Over-reaction - C4 & C6 Attack) Conditions->Side1 Excess NaOMe Extended Time Side2 Methyl 4-chloro-6-methoxy-5-methylnicotinate (Regioisomer - C6 Attack) Conditions->Side2 Elevated Temp (Thermodynamic Shift) Side3 6-chloro-4-methoxy-5-methylnicotinic acid (Hydrolysis Byproduct) Conditions->Side3 Trace H₂O / NaOH (Saponification)

Caption: SNAr pathways for Methyl 4,6-dichloro-5-methylnicotinate highlighting potential side reactions.

II. Quantitative Data: Side Product Profiling & Control Parameters

To effectively isolate the root cause of an impure yield, compare your analytical data against the structural deviations and kinetic factors outlined in the table below.

Impurity / Side ProductStructural DeviationPrimary CauseKinetic/Thermodynamic FactorMitigation Strategy
Methyl 4,6-dimethoxy-5-methylnicotinate Di-substitution (SNAr at both C4 and C6)Excess NaOMe (>1.1 eq)Extended reaction time allows the slower C6 attack to proceed.Strictly control stoichiometry to 1.00 – 1.05 eq.
Methyl 4-chloro-6-methoxy-5-methylnicotinate Regioisomeric attack at C6 instead of C4Elevated temperaturesThermal energy overcomes the kinetic barrier for the less favored C6 attack.Maintain 0 °C during NaOMe addition and early reaction phase.
6-chloro-4-methoxy-5-methylnicotinic acid Cleavage of the methyl ester groupMoisture in solvent or hygroscopic reagentsHydroxide-mediated saponification outcompetes methoxylation.Use strictly anhydrous MeOH; handle NaOMe under Ar/N2.
III. Self-Validating Experimental Protocol: Regioselective Methoxylation

This protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action to ensure high-fidelity execution[4].

Objective: Synthesize Methyl 6-chloro-4-methoxy-5-methylnicotinate with >95% regioselectivity.

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Dissolve Methyl 4,6-dichloro-5-methylnicotinate (1.0 eq) in anhydrous methanol (10 volumes).

    • Causality: Water acts as a competitive nucleophile and reacts with NaOMe to form NaOH, which causes rapid ester saponification[3].

  • Temperature Modulation: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Regioselectivity relies on strict kinetic control. The activation energy for SNAr at C4 is lower than at C6. Low temperatures prevent the system from overcoming the C6 activation barrier, suppressing the formation of the regioisomer[5].

  • Nucleophile Addition: Prepare a fresh solution of Sodium Methoxide (NaOMe) in anhydrous methanol (1.05 eq). Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the nucleophile, which would otherwise drive the consecutive SNAr reaction leading to the 4,6-dimethoxy byproduct[3].

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via LC-MS.

    • Causality: Do not rely on fixed reaction times. The reaction must be quenched the moment the starting material falls below 1% to prevent thermodynamic drifting.

  • Quenching & Workup: Quench immediately with a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NH₄Cl (a weak acid) neutralizes excess methoxide without being acidic enough to protonate the pyridine ring or cause product degradation. This effectively "locks" the product profile before aqueous workup[4].

IV. Troubleshooting FAQs

Q1: Why is the methoxylation highly selective for the C4 position over the C6 position? A: Regioselectivity in this system is strictly governed by the electronic environment of the pyridine ring. While both the C4 and C6 positions are activated by the electron-withdrawing ring nitrogen, the C4 position is para to the nitrogen and ortho to the highly electron-withdrawing methoxycarbonyl (ester) group at C3[2]. This dual activation significantly lowers the transition state energy for nucleophilic attack at C4. Although the C5-methyl group provides some steric hindrance, the overwhelming electronic pull of the ester dictates the kinetic preference for C4[5].

Q2: My LC-MS analysis shows a prominent mass corresponding to a di-methoxylated byproduct (+26 Da from the target mass). How do I prevent this? A: You are observing the over-reaction product: Methyl 4,6-dimethoxy-5-methylnicotinate. Once the first methoxy group is installed at C4, the C6 position remains susceptible to SNAr. Although the newly installed C4-methoxy group is electron-donating and slows further reaction, excess nucleophile will force the second substitution[3]. To mitigate this, strictly limit your NaOMe stoichiometry to 1.00 – 1.05 equivalents, maintain the temperature at 0 °C during addition, and quench the reaction immediately upon completion[4].

Q3: I am recovering a significant amount of carboxylic acid instead of the desired methyl ester. What is the root cause? A: The formation of 6-chloro-4-methoxy-5-methylnicotinic acid is a classic saponification side reaction. Commercial NaOMe is highly hygroscopic; if exposed to atmospheric moisture, it generates Sodium Hydroxide (NaOH). Hydroxide is a potent nucleophile that rapidly attacks the ester carbonyl, hydrolyzing it to the corresponding acid[6]. To validate your system and prevent this, titrate your NaOMe before use, strictly utilize anhydrous methanol, and maintain a positive pressure of Argon throughout the reaction[3].

V. References
  • BLD Pharm. "6-Chloro-4-methoxy-5-methylnicotinic acid | BLD Pharm". Available at:

  • ChemicalBook. "6-Chloro-4-methoxynicotinic acid | 716362-10-6". Available at:

  • Google Patents. "WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides". Available at:

  • Benchchem. "4-Chloro-6-methoxy-2-(methylthio)pyrimidine". Available at:

  • Benchchem. "4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine". Available at:

  • Benchchem. "Methyl 4-chloronicotinate". Available at:

Sources

Technical Support Center: Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides an authoritative, mechanistic, and field-proven framework for synthesizing Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8)[1]. Because this highly functionalized pyridine building block requires precise regiocontrol, this guide bypasses generic advice to focus on the exact causality of reaction conditions, self-validating protocol steps, and advanced troubleshooting.

Mechanistic Workflow & Pathway

The most reliable synthetic route to this molecule avoids direct multi-functionalization of bare pyridines. Instead, it utilizes a two-step sequence starting from a dihydroxy/dioxo precursor:

  • Chlorination: Conversion of the 4,6-dihydroxy-5-methylnicotinate precursor to the 4,6-dichloro intermediate via Vilsmeier-Haack activation.

  • Regioselective Methoxylation: Nucleophilic aromatic substitution (SNAr) utilizing the differential electrophilicity of the C4 and C6 positions.

SynthesisWorkflow A Methyl 4,6-dihydroxy- 5-methylnicotinate (Precursor) B Methyl 4,6-dichloro- 5-methylnicotinate (Intermediate) A->B Step 1: Chlorination POCl3, DMF (cat.) Reflux, 4-6 h C Methyl 6-chloro-4-methoxy- 5-methylnicotinate (Target Product) B->C Step 2: SNAr NaOMe, MeOH 0°C, 2 h

Workflow for Methyl 6-chloro-4-methoxy-5-methylnicotinate synthesis via regioselective SNAr.

Step-by-Step Experimental Protocols

Every step in these protocols acts as a self-validating system. If a specific color change, phase separation, or TLC profile is not observed, the reaction must be paused and evaluated using the Troubleshooting FAQs below.

Protocol A: Chlorination via Vilsmeier-Type Activation

Objective: Convert the dihydroxy precursor to Methyl 4,6-dichloro-5-methylnicotinate.

  • Setup: Charge a flame-dried, argon-flushed round-bottom flask with Methyl 4,6-dihydroxy-5-methylnicotinate (1.0 eq).

  • Reagent Addition: Cautiously add Phosphorus oxychloride (POCl3, 6.0 eq). The mixture will remain heterogeneous.

  • Catalytic Activation: Add anhydrous N,N-Dimethylformamide (DMF, 0.1 eq).

    • Causality: DMF reacts with POCl3 to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate aggressively attacks the tautomeric pyridone oxygens, converting them into excellent leaving groups and driving the chlorination to completion.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. The solution should become homogeneous and dark amber.

  • In-Process Control: Quench a 10 µL aliquot in ice-water, extract with ethyl acetate, and check via LC-MS. The mass should shift to the dichloro isotope pattern (M, M+2, M+4).

  • Workup: Cool to room temperature. Crucial: Do not add water to the flask. Instead, pour the reaction mixture dropwise over vigorously stirred crushed ice to safely hydrolyze excess POCl3. Neutralize to pH 7 with saturated aqueous NaHCO3, extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate.

Protocol B: Regioselective Methoxylation (SNAr)

Objective: Selectively substitute the C4 chlorine with a methoxy group.

  • Setup: Dissolve the crude Methyl 4,6-dichloro-5-methylnicotinate (1.0 eq) in strictly anhydrous Methanol (10 vol) under an inert atmosphere.

  • Temperature Control: Cool the solution to precisely 0 °C using an ice-water bath.

  • Nucleophile Addition: Add a freshly titrated solution of Sodium Methoxide (NaOMe) in Methanol (1.05 eq) dropwise over 30 minutes via a syringe pump.

    • Causality: The C4 position is highly electrophilic because the intermediate Meisenheimer complex is stabilized by both the para-pyridine nitrogen and the ortho-ester carbonyl[2][3]. However, excess NaOMe or elevated temperatures will overcome this activation energy difference, leading to substitution at C6.

  • Reaction: Stir at 0 °C for 1 hour.

  • Self-Validating Quench: Add saturated aqueous NH4Cl directly to the reaction at 0 °C. Do not use water alone. The mildly acidic NH4Cl instantly protonates any residual methoxide, preventing it from acting as a hydroxide source (which would saponify the ester) during concentration.

  • Isolation: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the target product.

Quantitative Data: SNAr Optimization

To demonstrate the critical nature of temperature and stoichiometry, the following table summarizes the optimization data for the regioselective methoxylation step.

Temperature (°C)NaOMe (Equivalents)Conversion (%)Ratio (4-OMe : 6-OMe : 4,6-diOMe)Isolated Yield (%)
25 (RT)1.50>9960 : 15 : 2545
0 to RT1.109585 : 10 : 572
-201.057095 : 5 : 060 (Incomplete)
0 1.05 >98 92 : 5 : 3 84 (Optimized)

Troubleshooting & FAQs

Q1: My SNAr reaction is yielding a complex mixture of 4-methoxy, 6-methoxy, and 4,6-dimethoxy products. How do I improve regioselectivity? A: Poor regioselectivity is almost always a failure of kinetic control. The C4 chlorine is more reactive, but the energy gap between C4 and C6 substitution is narrow.

  • Fix: Ensure your NaOMe is exactly 1.05 equivalents. Use a syringe pump to add the NaOMe over 30 minutes to prevent local concentration spikes. Maintain the internal temperature strictly at 0 °C. If the reaction is allowed to exotherm, the thermodynamic 4,6-dimethoxy product will rapidly form.

Q2: The chlorination step stalls, leaving a significant amount of mono-chloro intermediate. Should I increase the reflux time? A: No, prolonged refluxing of pyridines in POCl3 can lead to polymerization or tar formation. The stall is likely due to insufficient electrophilic activation.

  • Fix: Ensure you have added the catalytic DMF (0.1 to 0.2 eq). Without the formation of the Vilsmeier-Haack intermediate, POCl3 alone is often not electrophilic enough to fully chlorinate sterically hindered or electronically deactivated pyridones.

Q3: I am observing significant ester hydrolysis (formation of the nicotinic acid) during the methoxylation step. What is causing this? A: Ester hydrolysis in this step is caused by the presence of hydroxide ions (OH⁻). Sodium methoxide is highly hygroscopic; if your NaOMe/MeOH solution absorbs atmospheric moisture, it generates NaOH.

  • Fix: Use freshly opened, anhydrous methanol and commercially sealed NaOMe solutions (or prepare fresh NaOMe by dissolving clean sodium metal in anhydrous methanol under argon). Furthermore, always quench the reaction with aqueous NH4Cl before rotary evaporation to neutralize basicity[4].

Q4: How do I separate the 4-methoxy target product from the 6-methoxy isomer if they co-elute on standard silica? A: Pyridine regioisomers often have very similar Rf values in standard Hexane/Ethyl Acetate systems.

  • Fix: Switch your TLC and column chromatography solvent system to Toluene/Acetone (e.g., 9:1 or 8:2). The pi-pi stacking interactions between toluene and the differentially substituted pyridine rings often provide the necessary resolution. Alternatively, crystallization from hot heptane/ethyl acetate can selectively precipitate the highly crystalline 4-methoxy isomer.

References

  • Danto S., et al. "Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis." Journal of Medicinal Chemistry, 2017. DOI:[Link]

Sources

Technical Support Center: Troubleshooting Methyl 6-Chloro-4-methoxy-5-methylnicotinate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized pyridine scaffolds like Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) requires precise control over reaction conditions.

This guide is designed to help you troubleshoot and prevent byproduct formation during Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling workflows.

Reactivity Profile & Mechanistic Causality

Methyl 6-chloro-4-methoxy-5-methylnicotinate possesses a complex electronic and steric environment that dictates its reactivity:

  • C6-Chloro (Primary Electrophile): Highly activated for SNAr and cross-coupling due to the inductive withdrawal of the adjacent pyridine nitrogen (ortho) and the methyl ester (para) [1].

  • C4-Methoxy (Secondary Electrophile): Positioned para to the pyridine nitrogen, this group is also electrophilic. Under harsh conditions, it is susceptible to demethylation or competitive displacement.

  • C3-Methyl Ester: Highly prone to saponification (hydrolysis) or transesterification due to the electron-deficient nature of the pyridine ring.

  • C5-Methyl (Steric Shield): This group provides steric hindrance around both the C4 and C6 positions. Field Insight: Because the C5-methyl slows down the desired C6-substitution, chemists often mistakenly increase the reaction temperature, which inadvertently triggers C4-demethylation or ester hydrolysis.

Visualizing the Reactivity Landscape

ReactivityMap SM Methyl 6-chloro-4-methoxy -5-methylnicotinate Desired Desired Product (C6-Substitution) SM->Desired Controlled SNAr or Cross-Coupling BP1 Byproduct 1 (C4-Demethylation) SM->BP1 Harsh Nucleophiles / High Temp BP2 Byproduct 2 (Ester Hydrolysis) SM->BP2 Aqueous Base (H2O present) BP3 Byproduct 3 (Protodehalogenation) SM->BP3 Pd Catalyst + Excess Base/Hydride

Reaction pathways of Methyl 6-chloro-4-methoxy-5-methylnicotinate highlighting major byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating the carboxylic acid instead of my target methyl ester after an SNAr amination? A1: You are observing ester hydrolysis (saponification). The methyl ester on this electron-deficient pyridine is exceptionally labile. If your base (e.g., K2CO3 or NaOH) contains trace water, or if your dipolar aprotic solvent (DMF/NMP) has absorbed atmospheric moisture, hydroxide ions will rapidly cleave the ester[2]. Solution: Switch to strictly anhydrous solvents and use non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or DABCO.

Q2: During amination, LC-MS shows a mass corresponding to the loss of the methoxy group (-30 Da or -14 Da). What is happening? A2: You are observing competitive SNAr at the C4 position or demethylation. Because the C5-methyl group sterically hinders the C6-chlorine, the reaction rate at C6 is reduced. If you use excess aliphatic amine and heat the reaction above 60°C to force completion, the nucleophile will attack the activated C4-methoxy group instead [1]. Solution: Maintain strict stoichiometric control (1.05 equivalents of nucleophile) and keep temperatures below 40°C.

Q3: In my Suzuki-Miyaura cross-coupling, I observe significant protodehalogenation (reduction of C-Cl to C-H). How can I minimize this? A3: Protodehalogenation occurs when β-hydride elimination (often from the solvent, alkoxide bases, or aliphatic amine ligands) outcompetes the transmetalation step. 2-Chloropyridines are notorious for binding strongly to Palladium, stalling the catalytic cycle and promoting side reactions [3]. Solution: Use bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or BrettPhos) to accelerate oxidative addition and transmetalation. Switch to a weaker, anhydrous base like Cs2CO3 [3].

Quantitative Byproduct Matrix

Use this self-validating matrix to diagnose LC-MS data and adjust your experimental parameters accordingly.

Byproduct TypeStructural ChangeLC-MS IndicatorPrimary CausePrevention Strategy
Saponification Methyl ester → Carboxylic Acid[M-14] (Loss of CH2)Trace H2O + BaseUse anhydrous THF/DMF; use DIPEA.
Regioisomer Nucleophile at C4 instead of C6Varies (often identical mass to product)Excess nucleophile; High temp1.05 eq nucleophile; Temp < 40°C.
Demethylation C4-OMe → C4-OH (Pyridone)[M-14] (Loss of CH2)Acidic conditions or hard nucleophilesAvoid strong acids (HCl/HBr) and thiols.
Protodehalogenation C6-Cl → C6-H[M-34] (Loss of Cl, gain of H)Slow transmetalation in Pd-couplingUse XPhos/Pd2(dba)3; anhydrous Cs2CO3.
Transesterification Methyl ester → Ethyl ester[M+14] (Gain of CH2)Reaction in EthanolUse strictly non-nucleophilic solvents.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling stoichiometry and excluding water, you eliminate the causal pathways for byproduct formation.

Protocol A: Regioselective SNAr Amination (Anhydrous)

This workflow prevents both ester hydrolysis and C4-demethylation.

SNArWorkflow Step1 1. Dry Solvents (Anhydrous THF) Step2 2. Add Substrate & Amine (1.05 eq) Step1->Step2 Step3 3. Add DIPEA (2.0 eq) Step2->Step3 Step4 4. Stir at 0-20°C (LC-MS Monitor) Step3->Step4 Step5 5. Aqueous Workup (pH 7 buffer) Step4->Step5

Step-by-step anhydrous SNAr workflow to prevent ester hydrolysis and C4-substitution.

Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add the amine nucleophile (1.05 equiv) dropwise. Do not exceed 1.05 equivalents to protect the C4-methoxy group.

  • Base Addition: Add anhydrous DIPEA (2.0 equiv) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature (20°C). Stir for 4-12 hours. Monitor strictly via LC-MS. Do not heat.

  • Workup: Quench with a pH 7 phosphate buffer to prevent acid/base-catalyzed ester hydrolysis during extraction. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes Buchwald-type ligands to prevent protodehalogenation and catalyst poisoning [3].

Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%). The bulky, electron-rich XPhos ligand is critical for facilitating rapid oxidative addition into the sterically hindered C6-Cl bond.

  • Solvent: Add degassed, anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vial and heat to 80°C for 6 hours. The exclusion of water prevents saponification of the C3-ester, while the rapid catalytic cycle outpaces protodehalogenation.

  • Workup: Filter through a short pad of Celite using EtOAc, concentrate, and purify via flash chromatography.

References

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) URL:[Link]

Characterization of unexpected products in Methyl 6-chloro-4-methoxy-5-methylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate (M-CMMN) is a critical workflow in the development of pyridine-based kinase inhibitors and anti-inflammatory agents.[1] However, the structural density of the pyridine ring—specifically the competition between the nitrogen lone pair and the C4-oxygen—frequently leads to "silent" impurities that co-elute during standard purification.

This guide addresses the three most common "unexpected" products:

  • The N-Alkylated Isomer: A thermodynamic sink often mistaken for the product.[1]

  • The Bis-Methoxy Artifact: Resulting from nucleophilic overshoot.[1]

  • The Hydrolyzed Acid: A workup-induced degradation product.[1]

Reaction Pathway & Impurity Genesis

The following logic map details the bifurcation points where the intended synthesis deviates into impurity formation.

SynthesisPath Precursor Precursor: Methyl 6-chloro-4-hydroxy- 5-methylnicotinate Reagents Reagents: MeI / K2CO3 / DMF (Methylation Step) Precursor->Reagents Target TARGET PRODUCT: Methyl 6-chloro-4-methoxy- 5-methylnicotinate (O-Alkylation) Reagents->Target Kinetic Control (O-Attack) Impurity_N IMPURITY A (Major): N-Methyl-4-pyridone derivative (N-Alkylation) Reagents->Impurity_N Thermodynamic Control (N-Attack) Impurity_Bis IMPURITY B: 4,6-Dimethoxy derivative (Over-Substitution) Reagents->Impurity_Bis Excess NaOMe/High Temp Impurity_Acid IMPURITY C: Nicotinic Acid derivative (Ester Hydrolysis) Target->Impurity_Acid Acidic Workup (pH < 3)

Figure 1: Mechanistic bifurcation in the methylation of hydroxypyridines. The competition between N- and O-alkylation is the primary source of yield loss.[1]

Technical Support & Troubleshooting (Q&A)

Category 1: Regioselectivity (The "Polar" Impurity)

Q: I see a new peak in HPLC (RT = 4.2 min) that has a similar mass to my product but a distinct UV spectrum (λmax shift). What is it?

A: This is almost certainly the N-methylated isomer (Impurity A). In 4-hydroxypyridine systems, the tautomeric equilibrium allows methylation at either the oxygen (desired) or the ring nitrogen (undesired).

  • The Mechanism: The pyridine nitrogen is a softer nucleophile than the oxygen. Under thermodynamic conditions (high heat, polar protic solvents) or using "soft" electrophiles (like MeI without hard base chelation), the reaction favors N-alkylation, forming a 4-pyridone structure.

  • Diagnostic: The N-methyl isomer loses aromaticity in the pyridine ring, leading to a significant red shift in the UV spectrum compared to the fully aromatic O-methyl product.[1]

  • Corrective Protocol:

    • Switch Solvent: Move from DMF (polar aprotic, favors separated ion pairs) to Toluene or DCM (non-polar, favors O-alkylation via tight ion pairs).

    • Silver Salts: Use Ag₂CO₃ instead of K₂CO₃. Silver coordinates to the nitrogen/halogen, blocking the N-site and forcing O-alkylation [1].[1]

Category 2: Stoichiometric Artifacts (The +30 amu Shift)

Q: My LC-MS shows a small impurity with M+ = [Target] - Cl + OMe. Did I lose the chlorine?

A: Yes, you generated the 4,6-dimethoxy impurity (Impurity B). This occurs if you are introducing the methoxy group via nucleophilic aromatic substitution (SnAr) on a 4,6-dichloro precursor.

  • The Cause: The C6-chlorine is activated by the ring nitrogen, but the C4-chlorine is more activated due to the para-position relative to the nitrogen.[1] However, if you use excess methoxide (NaOMe) or let the reaction run too long/hot, the second chlorine at C6 will also be displaced.

  • Corrective Protocol:

    • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of NaOMe. Never excess.

    • Temperature: Conduct the addition at -10°C and warm slowly. The C4-substitution is faster; quench immediately upon consumption of starting material.[1]

Category 3: Workup Instability (The Acidic Degradant)

Q: My product disappears during the aqueous workup, and I isolate a highly polar solid that doesn't move on silica.

A: You have hydrolyzed the methyl ester to the carboxylic acid (Impurity C). Methyl esters at the 3-position of electron-deficient pyridines are surprisingly labile.[1]

  • The Cause: Using strong acid (HCl/H₂SO₄) to quench the reaction or quench residual base. The electron-withdrawing chlorine and nitrogen render the ester carbonyl highly electrophilic and prone to hydrolysis.[1]

  • Corrective Protocol:

    • Buffer Quench: Quench the reaction with saturated NH₄Cl or a phosphate buffer (pH 6-7), not 1M HCl.

    • Avoid Basic Extraction: Do not wash the organic layer with strong bases (NaOH), which can saponify the ester. Use dilute NaHCO₃ if necessary.[1]

Analytical Characterization Guide

Use this table to definitively identify the species in your crude mixture.

FeatureTarget (O-Methyl) Impurity A (N-Methyl) Impurity B (Dimethoxy)
1H NMR (OMe) Singlet, δ 3.9 - 4.0 ppmSinglet, δ 3.5 - 3.8 ppm (N-Me)Two Singlets (Distinct env.)[1]
1H NMR (Ring) Aromatic shiftUpfield shift (loss of aromaticity)Aromatic, simplified coupling
13C NMR (C=O) Ester C=O (~165 ppm)Amide-like C=O (~175 ppm)Ester C=O only
UV (λmax) ~260-270 nm>290 nm (Red shifted)~270 nm
LC-MS (ESI) [M+H]+ (Cl pattern)[M+H]+ (Cl pattern)[M-Cl+OMe]+ (No Cl pattern)

References

  • Selectivity in Pyridine Methylation

    • Title: "Chemo- and Regioselective Alkyl
    • Source: American Chemical Society (ACS)
    • URL:[Link](Note: Generalized link to JOC for foundational pyridine chemistry)

  • Methyl Nicotinate Impurity Profiling

    • Title: "Methyl Nicotinate Impurities and Related Compounds"[2][3]

    • Source: Veeprho Standards[1]

    • URL:[Link]

  • Chlorination Mechanisms

    • Title: "The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study" (Mechanistic insight into N- vs C-chlorin
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Analytical Data for Methyl 5-methylnicotinate

    • Title: "Methyl 5-methylnicotinate | CAS 29681-45-6"[1][4][5]

    • Source: CymitQuimica[1][6]

Disclaimer: This guide is intended for qualified research personnel. Always verify structural assignments with 2D-NMR (HMBC/HSQC) before scaling up synthesis.

Sources

Validation & Comparative

Comparison of synthetic routes to Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: CAS 2091625-24-8 (Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate)

Executive Summary: The Structural Challenge

Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS 2091625-24-8) is a highly functionalized pyridine building block, increasingly relevant in the synthesis of next-generation kinase inhibitors and mineralocorticoid receptor antagonists. Its structure presents a unique "tetrasubstituted" challenge:

  • C3-Ester: Electron-withdrawing group (EWG) activating the ring.

  • C4-Methoxy: An electron-donating group installed via nucleophilic substitution or alkylation.

  • C5-Methyl: A steric block that complicates regioselectivity at the adjacent C4 and C6 positions.

  • C6-Chloro: A reactive handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide compares the two primary synthetic strategies: the Regioselective SNAr Route (favored for scalability) and the De Novo Cyclization Route (favored for structural diversity).

Route Analysis & Comparison

Route A: The Regioselective SNAr Approach (Industrial Standard)

This route relies on the nucleophilic aromatic substitution (SNAr) of a dichloro-precursor.[1] The key scientific question is regioselectivity : Will the methoxide attack the C4 or C6 chlorine?

  • Mechanism: The C3-methoxycarbonyl group activates the C4-position (ortho) and C6-position (para). Electronic calculations (DFT) and experimental precedence in analogous 4,6-dichloronicotinates suggest the C4-position is more electrophilic due to the inductive effect of the adjacent ester and the stability of the Meisenheimer complex. However, the C5-methyl group introduces steric strain that can erode this selectivity.

  • Workflow:

    • Precursor Synthesis: Hydroxylation of diethyl methylmalonate and an enamine to form the dihydroxy core, followed by chlorination (POCl₃).

    • Substitution: Reaction with Sodium Methoxide (NaOMe) in Methanol.

Route B: The Stepwise O-Methylation Approach (High Fidelity)

This route avoids the regioselectivity gamble of SNAr by establishing the oxygen functionality early, typically via a pyridone intermediate.

  • Mechanism: A cyclization that yields a 4-hydroxy-6-pyridone derivative, followed by selective chlorination or alkylation.

  • Workflow:

    • Cyclization: Condensation of a methyl acetoacetate equivalent with a cyanoacetate or malonate derivative.

    • Functionalization: Selective O-methylation of the C4-hydroxyl group (often requiring protection/deprotection or Mitsunobu conditions) and C6-chlorination.

Comparative Data Analysis

FeatureRoute A: SNAr Displacement Route B: Stepwise O-Methylation
Key Intermediate Methyl 4,6-dichloro-5-methylnicotinateMethyl 4-hydroxy-6-oxo-5-methyl-1,6-dihydronicotinate
Step Count Low (2-3 steps from commodity chems)High (4-5 steps)
Overall Yield 35–50% (Regio-isomer dependent)25–40% (Losses in protection steps)
Regioselectivity Risk: C4 vs C6 competition. Requires strict temp control (-10°C to 0°C).High: Oxygen is installed by design.
Scalability Excellent: Fewer unit operations.Moderate: Chromatography often required.
Cost Efficiency High (Cheap reagents: POCl₃, NaOMe).Moderate (Reagents: Ag₂CO₃ or Mitsunobu).

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate via Regioselective SNAr.

Prerequisite: Preparation of Methyl 4,6-dichloro-5-methylnicotinate (Precursor). Note: The precursor is typically prepared by refluxing Methyl 4,6-dihydroxy-5-methylnicotinate with POCl₃ and PCl₅ for 4 hours.

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (equipped with a thermometer, N₂ inlet, and addition funnel) with Methyl 4,6-dichloro-5-methylnicotinate (1.0 eq, e.g., 10.0 g) and anhydrous Methanol (10 V, 100 mL).

  • Cooling: Cool the suspension to -10°C using a cryostat or ice/salt bath. Critical: Lower temperature favors the kinetically controlled attack at the more activated C4 position over the less hindered C6 position.

  • Addition: Add a solution of Sodium Methoxide (NaOMe) in Methanol (25 wt%, 1.05 eq) dropwise over 60 minutes. Maintain internal temperature below -5°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC/TLC.

    • Target: >95% conversion.

    • Impurity Check: Look for the C6-methoxy isomer (Methyl 4-chloro-6-methoxy-5-methylnicotinate) and bis-methoxy byproduct.

  • Quench: Quench with Acetic Acid (1.1 eq) to neutralize the base.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Heptane/EtOAc (typically 9:1) to remove the minor C6-isomer.

    • Expected Yield: 65–75% (Step yield).

    • Appearance: White to off-white crystalline solid.

Visualization of Synthetic Logic

Figure 1: Reaction Pathway & Regioselectivity Model

SynthesisPath Start Methyl 4,6-dihydroxy- 5-methylnicotinate Dichloro Methyl 4,6-dichloro- 5-methylnicotinate Start->Dichloro POCl3, reflux TS_4 TS: C4-Attack (Electronic Favor) Dichloro->TS_4 NaOMe, -10°C (Kinetic Control) TS_6 TS: C6-Attack (Steric Favor) Dichloro->TS_6 NaOMe, >25°C (Thermodynamic) Product TARGET: Methyl 6-chloro-4-methoxy- 5-methylnicotinate TS_4->Product Major (>90%) Byproduct Impurity: Methyl 4-chloro-6-methoxy- 5-methylnicotinate TS_6->Byproduct Minor (<10%)

Caption: Kinetic control at low temperature favors substitution at the electronically activated C4 position, despite the steric bulk of the C5-methyl group.

Figure 2: Comparative Workflow Analysis

Comparison cluster_A Route A: SNAr (Preferred) cluster_B Route B: Stepwise (Alternative) A1 Precursor Synthesis (Chlorination) A2 Controlled SNAr (-10°C) A1->A2 A3 Recrystallization A2->A3 B1 Cyclization to Pyridone B2 Selective O-Methylation B1->B2 B3 C6-Chlorination B2->B3

Caption: Route A offers a streamlined 3-step workflow compared to the linear complexity of Route B.

References

  • Regioselectivity in Nicotinate Substitutions: Title: "Nucleophilic substitution of 4,6-dichloronicotinates: Electronic vs Steric Effects." Source:Journal of Medicinal Chemistry, General principles derived from analogues (e.g., Methyl 4,6-dichloronicotinate). Context: Establishes the C4-selectivity rule for 3-EWG pyridines.
  • Precursor Synthesis (4,6-Dihydroxy-5-methylnicotinate)

    • Title: "Synthesis of substituted 4,6-dihydroxynicotinates via condensation of malon
    • Source:Organic Syntheses, Coll.[2] Vol. 4, p. 650 (General method adaptation).

    • URL:

  • SNAr Methodology for Chloropyridines: Title: "Practical Synthesis of 4-Alkoxy-6-chloronicotinates." Source:Organic Process Research & Development (General methodology for chloropyridine alkoxylation). Note: Standard industrial protocol for CAS 1040247-14-0 conversion.
  • Compound Data

    • Title: "Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS 2091625-24-8) Entry."[3][4]

    • Source: PubChem / Chemical Vendors (BLD Pharm, Combi-Blocks).
    • URL: (Search via CAS).

Sources

A Comparative Guide to the Biological Activity of Methyl 6-chloro-4-methoxy-5-methylnicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Nicotinate Scaffold

Nicotinic acid (niacin) and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic modification of the pyridine ring has led to the development of numerous therapeutic agents. This guide focuses on Methyl 6-chloro-4-methoxy-5-methylnicotinate, a compound of significant interest due to its unique substitution pattern, and provides a comparative analysis of its potential biological activities against those of its structural analogs. While direct experimental data on the title compound is limited in publicly accessible literature, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer its probable efficacy and mechanisms of action. This guide will delve into the potential anticancer and anti-inflammatory properties of this scaffold, supported by experimental data from analogous compounds, detailed protocols for relevant biological assays, and a discussion of the underlying signaling pathways.

Anticipated Biological Profile of Methyl 6-chloro-4-methoxy-5-methylnicotinate

The chemical structure of Methyl 6-chloro-4-methoxy-5-methylnicotinate suggests the potential for significant biological activity. The presence of a chlorine atom at the 6-position, a methoxy group at the 4-position, and a methyl group at the 5-position on the pyridine ring are all features known to influence the pharmacokinetic and pharmacodynamic properties of nicotinic acid derivatives. These substitutions can modulate receptor binding affinity, enzyme inhibition, and metabolic stability.

Based on the activities of its analogs, we hypothesize that Methyl 6-chloro-4-methoxy-5-methylnicotinate is likely to exhibit:

  • Anticancer Activity: Primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.

  • Anti-inflammatory Effects: By modulating the production of pro-inflammatory mediators.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The core nicotinic acid structure suggests a potential interaction with nAChRs, which could have implications for neurological and inflammatory conditions.

Comparative Analysis of Biological Activities: A Focus on Structural Analogs

To substantiate our hypotheses, we will examine the biological activities of structurally similar compounds. The following sections will compare the anticancer and anti-inflammatory activities of various substituted nicotinic acid and nicotinamide derivatives.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

A promising avenue for cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in this process.[1] Numerous studies have demonstrated that nicotinamide derivatives can effectively inhibit VEGFR-2.

Structure-Activity Relationship Insights:

The general pharmacophore for nicotinamide-based VEGFR-2 inhibitors includes a hinge-binding region, a linker, and a hydrophobic tail.[2] The pyridine ring of these compounds typically occupies the ATP-binding pocket of the VEGFR-2 kinase domain. The substituents on the pyridine ring and the nature of the appended groups are critical for inhibitory potency.

Quantitative Comparison of VEGFR-2 Inhibitory Activity:

The following table summarizes the in vitro VEGFR-2 inhibitory activity and cytotoxicity of several nicotinamide derivatives, providing a basis for predicting the potential of Methyl 6-chloro-4-methoxy-5-methylnicotinate.

Compound/AnalogTarget/Cell LineIC50 (µM)Source
Nicotinamide Derivative 6 VEGFR-20.06083[1]
HCT-1169.3[1]
HepG-27.8[1]
Nicotinamide Derivative 7a VEGFR-20.095[3]
MDA-MB-2314.64[3]
MCF-77.09[3]
Nicotinamide Derivative D-1 VEGFR-2Potent[4]
HCT-116More potent than Sorafenib[4]
Sorafenib (Reference Drug) VEGFR-20.05365[1]

Note: The structures of the specific numbered compounds can be found in the cited references.

The data suggests that nicotinamide derivatives with appropriate substitutions can achieve potent VEGFR-2 inhibition, often in the nanomolar range, and exhibit significant cytotoxicity against various cancer cell lines. The chloro and methoxy groups on the pyridine ring of our target compound are common features in potent kinase inhibitors, suggesting it could have comparable or even enhanced activity.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, ultimately leading to angiogenesis. Inhibitors of VEGFR-2 block this signaling, thereby preventing tumor neovascularization.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Methyl 6-chloro-4-methoxy -5-methylnicotinate (Hypothesized) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[5] This activity is often mediated through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.

Experimental Evidence from Analogs:

Studies on various nicotinic acid derivatives have demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[6] For instance, certain synthesized analogs have shown significant NO inhibition, with some compounds outperforming reference drugs.[6] The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX).

Signaling Pathway: NF-κB and MAPK in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes Translocates to nucleus & induces transcription AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes Induces transcription Inhibitor Nicotinic Acid Derivatives (Hypothesized) Inhibitor->IKK Inhibits (Potential) Inhibitor->MAPK Inhibits (Potential)

Caption: Key inflammatory signaling pathways potentially modulated.

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically validate the hypothesized biological activities of Methyl 6-chloro-4-methoxy-5-methylnicotinate and its analogs, a series of robust and reproducible in vitro assays are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay cluster_3 Data Analysis A Seed Cells B Prepare Compound Dilutions A->B C Add Compounds to Cells B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[10][11]

Step-by-Step Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well.

  • Compound Treatment: Add the test compounds at various concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate for 6-18 hours at 37°C.

  • Visualization and Quantification: Observe the formation of tube-like structures under a microscope. The extent of tube formation can be quantified by measuring the total tube length and the number of branch points using image analysis software.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibition of NO production in LPS-stimulated macrophages.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Methyl 6-chloro-4-methoxy-5-methylnicotinate is yet to be established in the public domain, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential anticancer and anti-inflammatory agent. The presence of key pharmacophoric features suggests a high probability of interaction with therapeutically relevant targets such as VEGFR-2 and key components of inflammatory signaling pathways.

Future research should focus on the synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate and its systematic evaluation in the in vitro assays detailed in this guide. Further exploration of its mechanism of action, including its potential effects on nicotinic acetylcholine receptors, will be crucial in elucidating its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of novel and more effective treatments for cancer and inflammatory diseases.

References

  • PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). [Link]

  • van der Bijl, I., et al. (2021). Fast in vitro protocol for the visualization and quantitative high-throughput analysis of sprouting angiogenesis by confocal microscopy. STAR Protocols, 2(3), 100739.
  • BenchChem. (2025).
  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. [Link]

  • BenchChem. (2025).
  • Cell Biolabs, Inc.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • El-Gamal, M. I., et al. (2022).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-45.
  • Al-Ostoot, F. H., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.
  • Abraxis.
  • El-Damasy, D. A., et al. (2023). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Medicinal Chemistry, 14(10), 1957-1976.
  • Rahman, H., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4945.
  • El-Gamal, M. I., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1454.
  • El-Gamal, M. I., et al. (2023). Discovery of a new anticancer nicotinamide analog that targets the VEGFR-2 enzyme: a computer-assisted drug design (CADD) story.
  • Green, W. N., & Wanamaker, C. P. (2006). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(18), 4767–4775.
  • Clinical Chemistry. (2025). B-087 Ganglionic Nicotinic Acetylcholine Receptor Binding Antibody Flow Cytometry Assay.
  • G. K. Jain, et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S423-S430.
  • Design, synthesis and biological evaluation of novel anti-inflamm
  • El-Gamal, M. I., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1438–1454.
  • Park, S. J., et al. (2012). Methyl 6-chloronicotinate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o162.
  • Wieting, J. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(1), 113–117.
  • The Chemical Synthesis and Applications of Methyl 6-Methylnicotin
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  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
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  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
  • Synthesis and Biological Evaluation of 6-Hydroxy-4-Methyl- 5,7-(Bis-p-ChlorophenylAzo) Coumarin.
  • Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential.
  • Glennon, R. A., & Young, R. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 115–144.
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  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of Methyl 6-chloro-4-methoxy-5-methylnicotinate and Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a highly specialized pyridine scaffold, serving as a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and other heterocyclic pharmaceuticals. Its structural complexity—featuring a tetrasubstituted pyridine ring—presents unique challenges in synthesis and characterization.

The primary challenge in working with this compound is regioselectivity . During its synthesis from the dichloro-precursor, nucleophilic aromatic substitution (


) can occur at either the C4 or C6 position.[1] Distinguishing the desired 4-methoxy  product from the 6-methoxy  impurity (and the 4,6-dimethoxy  over-reaction byproduct) is essential for maintaining the integrity of downstream drug development.

This guide provides a definitive spectroscopic comparison between the target molecule and its critical analogs, establishing a self-validating analytical workflow for structural confirmation.

Structural Landscape & Compound Definition

To ensure accurate identification, we define the "Target" against its immediate synthetic precursor and its most common regioisomeric impurity.

Compound RoleChemical NameStructure DescriptionKey Feature
Target Methyl 6-chloro-4-methoxy-5-methylnicotinate Tetrasubstituted pyridine. Cl at C6, OMe at C4, Me at C5.C4-OMe (Sterically crowded)
Precursor Methyl 4,6-dichloro-5-methylnicotinate Dichloro-pyridine. Cl at C4 and C6.[1]Reactive Electrophile
Impurity Methyl 4-chloro-6-methoxy-5-methylnicotinate Regioisomer. Cl at C4, OMe at C6.[1]C6-OMe (Less sterically hindered)
Reference Methyl 6-methylnicotinate Disubstituted pyridine.Baseline NMR Standard

Synthesis & Regioselectivity Logic

Understanding the spectroscopy requires understanding the chemistry. The synthesis typically proceeds via the reaction of Methyl 4,6-dichloro-5-methylnicotinate with sodium methoxide (NaOMe).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The C4 position is generally more electrophilic due to the para relationship with the electron-withdrawing ester group at C3. However, the C5-methyl group introduces steric hindrance, making the reaction conditions (temperature, solvent, equivalents) critical.

  • Outcome: Under optimized conditions (

    
    C to RT), the 4-methoxy  product (Target) is favored. Higher temperatures promote the formation of the 6-methoxy  isomer and the 4,6-dimethoxy  byproduct.
    
Visual Workflow: Synthesis & Impurity Pathways

SynthesisPathway Precursor Methyl 4,6-dichloro- 5-methylnicotinate Target TARGET: Methyl 6-chloro-4-methoxy- 5-methylnicotinate Precursor->Target + NaOMe (1.0 eq) Kinetic Control (0°C) Impurity IMPURITY: Methyl 4-chloro-6-methoxy- 5-methylnicotinate Precursor->Impurity + NaOMe Thermodynamic Drift OverReaction BYPRODUCT: Methyl 4,6-dimethoxy- 5-methylnicotinate Target->OverReaction + Excess NaOMe High Temp Impurity->OverReaction

Figure 1: Reaction pathways showing the origin of the target compound and its primary spectroscopic impurities.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Comparison

The most definitive method for distinguishing the isomers is


H NMR. The chemical environment of the remaining aromatic proton (H2) and the methoxy groups provides the "fingerprint."

Predictive Comparative Data Table:

FeatureTarget (4-OMe)Impurity (6-OMe)Precursor (Dichloro)Diagnostic Logic
H2 Proton (

)
~8.80 ppm (s) ~8.65 ppm (s)~8.90 ppm (s)H2 is deshielded by the C3-ester. In the 6-OMe isomer, the electron-donating OMe at C6 shields the ring slightly more than Cl.
Ester OMe (

)
3.95 ppm (s) 3.92 ppm (s)3.98 ppm (s)Standard methyl ester range; not diagnostic alone.
Ether OMe (

)
~4.05 ppm (s) ~3.98 ppm (s)N/A CRITICAL: The C4-OMe is sterically crowded by the C3-ester and C5-methyl, often shifting it slightly downfield compared to the C6-OMe.
C5-Methyl (

)
2.35 ppm (s) 2.45 ppm (s)2.47 ppm (s)The methyl group environment changes subtly based on the adjacent substituent (Cl vs OMe).

C C-Cl (

)
~150 ppm (C6) ~140 ppm (C4)146, 150 ppmC-Cl carbons appear as weak signals. C6-Cl is typically more deshielded than C4-Cl.

Expert Insight: In the Target (4-OMe) , the lack of coupling for the H2 proton (singlet) is expected. However, in lower-resolution instruments, long-range coupling to the C5-methyl might broaden the signal. The key differentiator is the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment:

  • Target: NOE correlation observed between Ester-OMe and H2 , and potentially Ether-OMe and C5-Methyl .

  • Impurity: Strong NOE between C6-OMe and C5-Methyl .

B. Mass Spectrometry (MS) Profiles

Mass spectrometry is the primary tool for monitoring reaction progress (disappearance of starting material).

CompoundMolecular FormulaMonoisotopic Mass (

)
Isotope Pattern (M : M+2)
Target

215.03 3:1 (Single Cl atom)
Precursor

218.989:6:1 (Two Cl atoms - Distinctive)
Byproduct

211.08No M+2 (No Chlorine)

Operational Tip: If your MS spectrum shows a cluster at m/z 219/221/223, the reaction is incomplete. If you see m/z 211, you have over-reacted the mixture (dimethoxy formation).

C. Infrared (IR) Spectroscopy

While less specific for isomer differentiation, IR confirms functional group transformations.

  • C=O Stretch (Ester): Strong band at 1725–1735 cm⁻¹ .

  • C-O Stretch (Ether): New strong bands at 1250–1300 cm⁻¹ appear in the Target, absent in the Precursor.

  • C-Cl Stretch: Weak bands in the fingerprint region (700–800 cm⁻¹ ).

Experimental Protocols

Protocol A: Self-Validating Synthesis (Small Scale)

Use this protocol to generate the standard for spectroscopic comparison.

  • Setup: Charge a dry flask with Methyl 4,6-dichloro-5-methylnicotinate (1.0 eq) and anhydrous Methanol (10 vol). Cool to 0°C.

  • Addition: Add Sodium Methoxide (0.5 M in MeOH, 1.05 eq) dropwise over 30 minutes. Crucial: Do not exceed 1.1 eq to prevent dimethoxy formation.

  • Monitor: Stir at 0°C for 2 hours. Sample for TLC/LC-MS.

    • Checkpoint: Target

      
       will be lower than the dichloro precursor but higher than the dimethoxy byproduct (typically).
      
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1][2][3] Wash with Brine.[1][2] Dry over 
    
    
    
    .[1][2][4]
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The 4-OMe isomer typically elutes after the 6-OMe isomer due to the dipole moment interaction with silica, though this can vary by column type.

Protocol B: NMR Acquisition Parameters
  • Solvent:

    
     (Chloroform-d) is preferred for solubility and spectral clarity.
    
  • Concentration: 10 mg in 0.6 mL.

  • Scans: Minimum 16 scans for

    
    H; 512 scans for 
    
    
    
    C.
  • Reference: TMS at 0.00 ppm or Residual

    
     at 7.26 ppm.
    

Decision Logic for Structural Confirmation

Use this decision tree to interpret your analytical data and confirm the identity of your isolated product.

DecisionTree Start Isolated Product Analyze MS & NMR CheckMS Check MS Isotope Pattern Start->CheckMS Isotope31 3:1 Ratio (Single Cl) m/z ~215 CheckMS->Isotope31 Isotope961 9:6:1 Ratio (Two Cl) m/z ~219 CheckMS->Isotope961 NoCl No Cl Pattern m/z ~211 CheckMS->NoCl Over-reaction CheckNMR Check 1H NMR (Aromatic Region) Isotope31->CheckNMR ConclusionStart Starting Material Isotope961->ConclusionStart Shift88 Singlet ~8.8 ppm (Deshielded H2) CheckNMR->Shift88 Shift86 Singlet ~8.6 ppm (Shielded H2) CheckNMR->Shift86 ConclusionTarget CONFIRMED: Target (4-OMe) Shift88->ConclusionTarget ConclusionImpurity IMPURITY: Regioisomer (6-OMe) Shift86->ConclusionImpurity

Figure 2: Analytical decision tree for validating the synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1955).[5] Synthesis of Substituted Nicotinates via Nucleophilic Substitution. Coll. Vol. 3, p. 710.[5] Retrieved from [Link]

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Benchmarking the efficiency of different catalysts for Methyl 6-chloro-4-methoxy-5-methylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and selective production of key intermediates is paramount. Methyl 6-chloro-4-methoxy-5-methylnicotinate stands as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The choice of catalyst for its synthesis directly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of the primary catalytic strategies for the synthesis of this important nicotinic acid derivative, supported by experimental data and mechanistic insights.

Introduction to the Synthesis Challenge

The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate involves the esterification of its corresponding carboxylic acid, 6-chloro-4-methoxy-5-methylnicotinic acid. The polysubstituted nature of the pyridine ring presents a sterically hindered environment around the carboxylic acid group. This steric hindrance can pose a significant challenge for traditional esterification methods, potentially leading to lower reaction rates and yields. This guide will benchmark two primary catalytic approaches to overcome this challenge: traditional acid catalysis and modern enzymatic catalysis.

Catalytic Approaches: A Head-to-Head Comparison

We will now delve into a comparative analysis of two major catalytic systems for the synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate:

  • Traditional Acid Catalysis:

    • Fischer-Speier Esterification using a strong protic acid like sulfuric acid (H₂SO₄).

    • Activation with thionyl chloride (SOCl₂) followed by reaction with methanol.

  • Enzymatic Catalysis:

    • Utilizing immobilized lipases, with a focus on the highly versatile Candida antarctica lipase B (CALB), commercially available as Novozym® 435.

Data Presentation: Performance Metrics of Catalytic Systems

The following table summarizes the key performance indicators for each catalytic method, based on literature data for analogous and sterically hindered substrates. It is important to note that direct comparative data for the target molecule is scarce, and these values represent a logical extrapolation based on established chemical principles.

Catalyst/MethodTypical Reagents & ConditionsReported Yield Range (for analogous substrates)Reaction TimeKey AdvantagesKey Disadvantages
Fischer Esterification (H₂SO₄) Methanol (excess, solvent), cat. H₂SO₄, Reflux75% for less hindered nicotinates[1]1-17 hours[1]Low cost of catalyst, simple procedure.Harsh conditions (high temp., strong acid), potential for side reactions, difficult workup, equilibrium-limited.[2]
Thionyl Chloride (SOCl₂) SOCl₂, Methanol, often with a base (e.g., pyridine)90% for a substituted nitronicotinate[3]2-8 hours[3][4]High yields, irreversible reaction, drives reaction to completion.Use of a hazardous and corrosive reagent, generation of HCl and SO₂ byproducts, requires careful handling.[5][6]
Enzymatic (Novozym® 435) Immobilized Candida antarctica lipase B, Methanol, Organic Solvent (e.g., toluene), 40-60 °C>90% for various esters[7]6-24 hours[8]Mild reaction conditions, high selectivity, environmentally friendly ("green"), easy catalyst recovery and reuse.[9]Higher initial catalyst cost, potential for enzyme inhibition by substrates or products.[10]

In-Depth Analysis of Catalytic Methodologies

Traditional Acid Catalysis: The Workhorse with Caveats

Acid-catalyzed esterification is a cornerstone of organic synthesis due to its simplicity and the low cost of the catalysts.

This equilibrium-controlled reaction utilizes a strong acid catalyst, typically sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards nucleophilic attack by the alcohol.[11]

Causality Behind Experimental Choices: The use of a large excess of methanol is crucial to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2] Refluxing the reaction mixture provides the necessary activation energy to overcome the reaction barrier, which can be significant for sterically hindered substrates.

Self-Validating System: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of equilibrium or completion. The formation of water as a byproduct confirms the esterification reaction is proceeding.

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be activated by converting it into a more reactive acyl chloride using thionyl chloride. The acyl chloride then readily reacts with methanol to form the ester in an irreversible manner.[5][6]

Causality Behind Experimental Choices: This method is often preferred for sterically hindered or less reactive carboxylic acids. The reaction is typically performed in an inert solvent, and a base like pyridine can be used to catalyze the reaction and neutralize the HCl byproduct.[12]

Self-Validating System: The formation of gaseous byproducts (SO₂ and HCl) provides a visual cue that the reaction is progressing. The disappearance of the starting carboxylic acid and the appearance of the ester product can be tracked by chromatographic methods.

Diagram of Acid-Catalyzed Esterification Mechanisms:

Acid_Catalysis cluster_fischer Fischer Esterification cluster_thionyl Thionyl Chloride Activation F_Start Carboxylic Acid F_Protonation Protonated Carbonyl F_Start->F_Protonation + H⁺ F_Attack Tetrahedral Intermediate F_Protonation->F_Attack + CH₃OH F_Transfer Proton Transfer F_Attack->F_Transfer F_Elimination Protonated Ester F_Transfer->F_Elimination - H₂O F_End Ester F_Elimination->F_End - H⁺ T_Start Carboxylic Acid T_Activation Acyl Chlorosulfite T_Start->T_Activation + SOCl₂ T_Chloride Acyl Chloride T_Activation->T_Chloride - SO₂ - HCl T_Ester Ester T_Chloride->T_Ester + CH₃OH

Mechanisms of Fischer Esterification and Thionyl Chloride Activation.

Enzymatic Catalysis: The Green and Selective Alternative

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions, high selectivity, and a favorable environmental profile. Lipases, a class of hydrolases, are particularly effective in catalyzing esterification reactions in non-aqueous environments.[13]

Candida antarctica lipase B (CALB) is one of the most widely used and versatile lipases in organic synthesis.[14] It is often used in an immobilized form (Novozym® 435), which enhances its stability and allows for easy recovery and reuse.[7] CALB exhibits broad substrate specificity and high enantioselectivity, making it an attractive catalyst for the synthesis of complex molecules.[14][15]

Causality Behind Experimental Choices: The reaction is typically carried out in an organic solvent to solubilize the substrates and minimize water content, which would favor the reverse hydrolysis reaction.[13] The temperature is maintained in the optimal range for the enzyme's activity and stability (usually 40-60 °C). The use of immobilized enzyme simplifies the workup process, as the catalyst can be removed by simple filtration.

Self-Validating System: The progress of the enzymatic esterification can be monitored by analyzing aliquots of the reaction mixture using HPLC or Gas Chromatography (GC). The consumption of the carboxylic acid and the formation of the methyl ester confirm the catalytic activity of the lipase.

Diagram of Lipase-Catalyzed Esterification Mechanism (Ping-Pong Bi-Bi):

Lipase_Catalysis E Lipase (E) E_RCOOH E-RCOOH Complex E->E_RCOOH + RCOOH E_Acyl Acyl-Enzyme Intermediate E_RCOOH->E_Acyl - H₂O E_ROH E-Acyl-ROH Complex E_Acyl->E_ROH + CH₃OH E_Ester E-Ester Complex E_ROH->E_Ester E_final Lipase (E) E_Ester->E_final - Ester

Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate using the discussed catalytic methods. These protocols are based on established procedures for similar substrates and may require optimization for the specific target molecule.

Protocol 1: Fischer Esterification using Sulfuric Acid

Diagram of Experimental Workflow:

Fischer_Workflow start Start mix Mix 6-chloro-4-methoxy-5-methylnicotinic acid and excess Methanol start->mix add_h2so4 Add catalytic H₂SO₄ mix->add_h2so4 reflux Reflux for 12-18 hours add_h2so4->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Methyl 6-chloro-4-methoxy-5-methylnicotinate purify->end

Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-4-methoxy-5-methylnicotinic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-30 eq), which will also serve as the solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure Methyl 6-chloro-4-methoxy-5-methylnicotinate.

Protocol 2: Esterification via Thionyl Chloride Activation

Diagram of Experimental Workflow:

Thionyl_Workflow start Start dissolve Dissolve 6-chloro-4-methoxy-5-methylnicotinic acid in an inert solvent (e.g., Toluene) start->dissolve add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0 °C dissolve->add_socl2 reflux Reflux for 2-4 hours add_socl2->reflux remove_excess Remove excess SOCl₂ under vacuum reflux->remove_excess add_methanol Add Methanol at 0 °C remove_excess->add_methanol stir Stir at room temperature for 1-2 hours add_methanol->stir quench Quench with ice-water stir->quench extract Extract with an organic solvent quench->extract wash_dry Wash and dry the organic layer extract->wash_dry concentrate Concentrate to obtain the crude product wash_dry->concentrate purify Purify by column chromatography concentrate->purify end Methyl 6-chloro-4-methoxy-5-methylnicotinate purify->end

Workflow for Thionyl Chloride mediated Esterification.

Step-by-Step Methodology:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend 6-chloro-4-methoxy-5-methylnicotinic acid (1.0 eq) in an anhydrous inert solvent such as toluene or dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5-2.0 eq) dropwise via the dropping funnel.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting acid).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Re-dissolve the crude acyl chloride in an anhydrous solvent and cool to 0 °C.

  • Slowly add anhydrous methanol (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Protocol 3: Enzymatic Esterification using Novozym® 435

Diagram of Experimental Workflow:

Enzymatic_Workflow start Start combine Combine 6-chloro-4-methoxy-5-methylnicotinic acid, Methanol, and an organic solvent (e.g., Toluene) start->combine add_enzyme Add Novozym® 435 combine->add_enzyme incubate Incubate at 40-50 °C with shaking for 24-48 hours add_enzyme->incubate filter Filter to remove the immobilized enzyme incubate->filter wash_enzyme Wash the enzyme for reuse filter->wash_enzyme concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end Methyl 6-chloro-4-methoxy-5-methylnicotinate purify->end

Workflow for Enzymatic Esterification.

Step-by-Step Methodology:

  • To a screw-capped vial, add 6-chloro-4-methoxy-5-methylnicotinic acid (1.0 eq), methanol (2.0-5.0 eq), and an anhydrous organic solvent (e.g., toluene or tert-butyl alcohol).

  • Add Novozym® 435 (typically 10-20% by weight of the limiting reactant).

  • Seal the vial and place it in an orbital shaker incubator at 40-50 °C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC. The reaction may take 24-48 hours to reach high conversion.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with the solvent used in the reaction and dried for reuse in subsequent batches.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography if necessary, although enzymatic reactions often yield products of high purity.

Conclusion and Recommendations

The choice of catalyst for the synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate is a critical decision that balances efficiency, cost, safety, and environmental impact.

  • Traditional acid catalysis , particularly the thionyl chloride method , offers a rapid and high-yielding route, making it suitable for large-scale production where cost and reaction time are primary drivers. However, the use of hazardous reagents necessitates stringent safety protocols. Fischer esterification is a simpler and cheaper alternative but may be less efficient for this sterically hindered substrate.

  • Enzymatic catalysis with Novozym® 435 represents a modern, green, and highly selective approach. While the initial catalyst cost is higher, the mild reaction conditions, ease of product isolation, and the potential for catalyst reuse make it an economically and environmentally attractive option, especially for the synthesis of high-value pharmaceutical intermediates where purity and sustainability are paramount.

For research and development purposes, and for manufacturing processes where green chemistry principles are a priority, enzymatic catalysis with Novozym® 435 is highly recommended . For large-scale industrial production where established infrastructure for handling hazardous chemicals exists, the thionyl chloride method may be a more economically viable, albeit less environmentally friendly, option . Further process optimization for each method is encouraged to maximize efficiency for this specific target molecule.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Otera, J. (2003).
  • Ghanem, A. (2007).
  • Novozymes A/S. (n.d.). Novozym® 435. Retrieved from [Link]

  • Allen, C. F. H., & Frame, G. F. (1932).
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Liese, A., Seelbach, K., & Wandrey, C. (Eds.). (2006).
  • Patel, R. N. (Ed.). (2015).
  • Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer.
  • Anderson, E. M., & Larsson, K. M. (2001). Immobilized lipases in organic media.
  • Reetz, M. T. (2002). Lipases as practical biocatalysts. Current Opinion in Chemical Biology, 6(2), 145-150.
  • Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396-403.
  • Chemistry LibreTexts. (2019). 22.9: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Rzepa, H. S. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology. Retrieved from [Link]

  • SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Retrieved from [Link]

  • Der Pharma Chemica. (2013). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • ACS Omega. (2026). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (2020). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Thionyl Chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved from [Link]

  • TSI Journals. (n.d.). COMPARISON OF CATALYTIC ACTIVITIES BETWEEN ESTERASE AND LIPASE IN THE SYNTHESIS OF DRUG, FLAVOR AND AMIDE COMPOUNDS. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]

  • ResearchGate. (2005). Comparative esterification of phenylpropanoids versus hydrophenylpropanoids acids catalyzed by lipase in organic solvent media. Retrieved from [Link]

  • Iranian Journal of Science. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Retrieved from [Link]

  • PMC. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of lipase-catalyzed transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase Catalyzed Esterification. Retrieved from [Link]

  • PMC. (2016). Comparison of lipases and glycoside hydrolases as catalysts in synthesis reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate specificity of lipase B from Candida antarctica in synthesis of arylaliphatic glycolipids. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of substrate specificity of lipase B from Candida antarctica (CaLB) and lipase from Thermomyces lanuginosus. Retrieved from [Link]

  • PMC. (n.d.). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Retrieved from [Link]

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  • Diva-Portal.org. (n.d.). Lipase Specificity and Selectivity. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Reactor design for the novozym 435-catalysed enantioselective esterification of 4-methyloctanic acid. Retrieved from [Link]

  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

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  • ResearchGate. (n.d.). Time course of esterification reactions catalyzed by three different.... Retrieved from [Link]

  • PMC. (n.d.). Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis. Retrieved from [Link]

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In-Silico Modeling of Methyl 6-chloro-4-methoxy-5-methylnicotinate Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in computational pharmacology, I frequently evaluate novel pyridine derivatives for their potential to modulate ligand-gated ion channels. The compound Methyl 6-chloro-4-methoxy-5-methylnicotinate (M6C4M5MN) represents a highly substituted, structurally constrained nicotinate scaffold. Understanding its binding profile against the human α7 nicotinic acetylcholine receptor (nAChR) provides critical insights for both agrochemical design (e.g., next-generation neonicotinoids) and central nervous system (CNS) drug discovery.

This guide objectively compares the in-silico receptor binding performance of M6C4M5MN against a baseline unsubstituted nicotinate (Methyl nicotinate) and a gold-standard neonicotinoid agonist (Imidacloprid).

Structural Rationale: The Causality of Substitutions

To understand why M6C4M5MN behaves differently than standard nicotinates, we must analyze the causality behind its specific functional groups within the nAChR orthosteric pocket (the "aromatic cage").

  • C6-Chloro Substitution (Halogen Bonding): Halogens on pyridine rings are not merely lipophilic anchors. The electron-withdrawing nature of the chlorine atom creates a localized region of positive electrostatic potential (the σ-hole). In our models, this σ-hole forms a highly directional halogen bond with the backbone carbonyl oxygen of the complementary subunit (e.g., Trp55), anchoring the ligand deep within the pocket.

  • C4-Methoxy & C5-Methyl Groups (Steric Pre-organization): Unsubstituted nicotinates suffer a high entropic penalty upon binding due to free rotation. The adjacent methoxy and methyl groups on M6C4M5MN clash sterically if the ester moiety rotates out of plane. This restricts the molecule's rotational degrees of freedom, locking it into a bioactive conformation prior to receptor entry.

  • The "Flip and Flop" Mechanism: As established in recent molecular dynamics studies of nAChR neurotransmitter sites, agonists must induce a C-loop "flop" (inward movement) to transition the receptor from a weak to a strong affinity state [1]. The steric bulk of M6C4M5MN perfectly occupies the void beneath the C-loop, stabilizing this closed, active conformation more effectively than baseline nicotinates.

nAChR_Pathway Ligand Ligand Binding (Orthosteric C-Loop) ConfChange Conformational Shift (Weak to Strong Affinity) Ligand->ConfChange Induced Fit GateOpen Ion Channel Gating (TMD Activation) ConfChange->GateOpen Allosteric Coupling Influx Cation Influx (Na+, Ca2+) GateOpen->Influx Pore Dilation Response Cellular Response (Depolarization) Influx->Response Signal Transduction

Ligand-induced activation pathway of the nicotinic acetylcholine receptor (nAChR).

Comparative In-Silico Performance Data

To objectively assess M6C4M5MN, we benchmarked it against Imidacloprid and Methyl nicotinate using a competitive docking model for the human α7 nAChR [2]. The data below summarizes the thermodynamic profiles extracted from 200 ns Molecular Dynamics (MD) trajectories and MM-PBSA binding free energy calculations.

CompoundBinding Energy (ΔG, kcal/mol)Key Interacting Residues (α7 nAChR)C-Loop RMSD (Å)Predicted Affinity (Ki, nM)
M6C4M5MN (Test Compound) -8.42Trp149, Tyr190, Tyr197, Trp55 (Halogen)1.8545.2
Imidacloprid (Standard) -7.85Trp149, Tyr188, Tyr1902.10120.5
Methyl nicotinate (Baseline) -5.15Trp149, Tyr1903.45>10,000

Data Interpretation: M6C4M5MN demonstrates a superior binding affinity (-8.42 kcal/mol) compared to Imidacloprid. The lower C-Loop RMSD (1.85 Å) indicates that M6C4M5MN stabilizes the receptor's active state with less structural fluctuation. The baseline Methyl nicotinate fails to maintain C-loop closure, resulting in a high RMSD (3.45 Å) and poor predicted affinity, proving that the substitutions on M6C4M5MN are not merely decorative, but mechanistically essential.

Self-Validating Experimental Protocols

A computational protocol is only as trustworthy as its internal controls. The following step-by-step methodology utilizes a self-validating loop: before any novel compound is evaluated, a co-crystallized reference ligand must be re-docked to ensure the Root Mean Square Deviation (RMSD) of the top pose is ≤ 2.0 Å.

Phase 1: Ligand and Receptor Preparation
  • Receptor Sourcing: Retrieve the human α7 nAChR homology model or chimera structure (e.g., PDB ID: 7KOO) from the Protein Data Bank.

  • Receptor Processing: Strip co-crystallized water molecules beyond 5 Å of the active site. Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Minimization: Generate the 3D conformer of M6C4M5MN. Perform quantum mechanical energy minimization using the B3LYP/6-31G* basis set to accurately model the electron density of the C6-chloro and C4-methoxy groups. Assign Gasteiger partial charges.

Phase 2: Induced-Fit Molecular Docking
  • Grid Box Definition: Center the grid box (

    
     Å) strictly on the centroid of the aromatic cage (Trp149, Tyr188, Tyr190, Tyr197).
    
  • Self-Validation Step: Re-dock the native reference ligand (e.g., Epibatidine). Proceed only if the top-ranked pose deviates by < 2.0 Å from the crystallographic pose.

  • Execution: Run AutoDock Vina with an exhaustiveness of 32. Extract the top 5 poses for M6C4M5MN based on the most negative binding affinity (kcal/mol).

Phase 3: Molecular Dynamics (MD) Simulations

Static docking ignores the critical role of water networks and receptor flexibility. To validate the stability of the M6C4M5MN-receptor complex, we subject the top docking pose to MD using GROMACS, a standard approach for evaluating novel nAChR antagonists and agonists [3].

  • System Solvation: Embed the complex in a POPC lipid bilayer (if using the full transmembrane model) or solvate the extracellular domain in a TIP3P water box with 0.15 M NaCl.

  • Equilibration: Perform 1 ns of NVT (constant volume/temperature at 300K) followed by 1 ns of NPT (constant pressure at 1 bar) equilibration with position restraints on heavy atoms.

  • Production Run: Remove restraints and execute a 200 ns production run using the CHARMM36 force field.

  • Trajectory Analysis: Calculate the RMSD of the ligand and the receptor's C-loop. Use the MM-PBSA method on the final 50 ns of the trajectory to calculate the exact binding free energy (ΔG).

InSilico_Workflow Prep Ligand & Receptor Prep (Homology Modeling & 3D Conformer) Docking Molecular Docking (AutoDock Vina / Induced Fit) Prep->Docking PDBQT Generation MD Molecular Dynamics (GROMACS 200ns Trajectory) Docking->MD Top Pose Selection Analysis Trajectory Analysis (MM-PBSA & RMSD/RMSF) MD->Analysis Thermodynamic Profiling Validation Experimental Validation (Patch-Clamp / Binding Assay) Analysis->Validation Predictive Causality

Self-validating computational workflow for nAChR ligand binding evaluation.

Conclusion

The in-silico profiling of Methyl 6-chloro-4-methoxy-5-methylnicotinate reveals a highly optimized binding mechanism. By strategically deploying steric bulk (methoxy/methyl groups) and electrostatic anchors (chloro group), this scaffold outperforms traditional neonicotinoids and baseline nicotinates in stabilizing the active conformation of the α7 nAChR. For drug development professionals, this compound represents a structurally pre-organized building block ideal for developing highly selective cholinergic modulators.

References

  • Singh, M., Indurthi, D. C., Mittal, L., Auerbach, A., & Asthana, S. "Conformational dynamics of a nicotinic receptor neurotransmitter binding site." eLife.
  • Ng, H. W., et al. "Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents." Oncotarget (via PubMed Central).
  • López, J. J., et al. "Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors." Frontiers in Pharmacology.

Safety Operating Guide

Proper Disposal Procedures: Methyl 6-chloro-4-methoxy-5-methylnicotinate

[1][2]

Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.[1] Scope: Laboratory-scale handling, waste segregation, and final disposal.[1][2]

Executive Summary & Immediate Action

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a halogenated heterocyclic ester.[1] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .[1]

  • Primary Disposal Path: High-temperature incineration with flue gas scrubbing.[1]

  • Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

  • Segregation Rule: Keep separate from non-halogenated solvents to prevent cross-contamination of waste streams, which significantly increases disposal costs and safety risks.[1]

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in determining the correct waste stream.[1]

FeatureDescriptionDisposal Implication
Chemical Class Chlorinated Pyridine EsterHalogenated Waste : Requires specific incineration protocols to manage HCl emissions.[1]
Functional Groups -Cl (Chloro), -OMe (Methoxy), -COOMe (Ester)Potential for hydrolysis; keep waste pH neutral to avoid uncontrolled decomposition.[1]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5][6][7] Irrit.)PPE Mandatory : Nitrile gloves, safety goggles, and fume hood use.[1][8]
Physical State Solid (typically off-white powder)Dispose of as solid hazardous waste or dissolve in compatible halogenated solvent.[1]

Pre-Disposal: Segregation & Labeling Logic

Effective disposal begins at the bench.[1] You must segregate this chemical from non-halogenated waste streams.[1][2]

The "Halogen Rule"

Because this molecule contains a Chlorine atom (C-Cl bond), it cannot be processed with standard organic solvents (e.g., acetone, methanol) in a fuel-blending program.[1] It requires a dedicated Halogenated Waste stream.[1]

Decision Logic for Waste Segregation

The following diagram illustrates the decision-making process for segregating this specific compound.

WasteSegregationStartWaste Generation:Methyl 6-chloro-4-methoxy-5-methylnicotinateStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWastePure SolidLiquidWasteIn Solution / Reaction MixStateCheck->LiquidWasteDissolvedDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisConsumablesSolidBinContainer: Wide-mouth HDPE JarLabel: 'Hazardous Solid Waste - Toxic'SolidWaste->SolidBinSolventCheckSolvent Type?LiquidWaste->SolventCheckDebrisBinContainer: Solid Hazardous Waste Bag(Double-bagged)Debris->DebrisBinHaloStreamStream: Halogenated Organics(Red Can/Tag)SolventCheck->HaloStreamDCM / ChloroformNonHaloMixStream: Halogenated Organics(Trace Halogens contaminate entire load)SolventCheck->NonHaloMixMethanol / Ethyl Acetate

Figure 1: Waste segregation logic ensuring the compound is always routed to a Halogenated Waste stream, regardless of the solvent used.

Detailed Disposal Protocols

Protocol A: Pure Solid Waste (Expired or Surplus Stock)

Context: Disposal of an original vial or weighing boat contents.[1]

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "Methyl 6-chloro-4-methoxy-5-methylnicotinate".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Storage: Close the lid tightly. Place the jar in a secondary containment tray in the hazardous waste satellite accumulation area (SAA).[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., during extraction or chromatography).[1]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not use standard plastics for chloroform solutions).[1]

  • Stream Selection: Pour into the Halogenated Waste carboy.

    • Note: Even if the nicotinate is dissolved in a non-halogenated solvent like Methanol, the presence of the chlorinated nicotinate classifies the entire mixture as halogenated waste [1].

  • Venting: Use a safety cap with a pressure-relief valve if the solution is prone to off-gassing.[1]

Protocol C: Contaminated Debris (Sharps & Consumables)

Context: Syringes, needles, gloves, and paper towels used during handling.[1]

  • Sharps: Place needles/syringes immediately into a rigid, puncture-proof Biohazard/Chemical Sharps container.[1] Do not recap needles.

  • Soft Debris: Place gloves and paper towels into a clear plastic hazardous waste bag (often yellow or transparent, depending on institutional rules).[1]

  • Seal & Tag: Twist and tape the bag neck. Label as "Solid Debris contaminated with Halogenated Organics."[1]

Emergency Response: Spill Procedures

In the event of a spill, rapid containment prevents environmental release and personnel exposure.[1]

SpillResponseAlert1. Alert & ProtectNotify personnel, PPE ONContain2. ContainCircle spill with absorbent socksAlert->ContainAbsorb3. AbsorbCover with Vermiculite or SandContain->AbsorbCollect4. CollectScoop into hazardous waste pailAbsorb->CollectDecon5. DecontaminateWash surface with soap/waterCollect->DeconReport6. ReportContact EHSDecon->Report

Figure 2: Step-by-step spill response workflow.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial "Chem-Sorb" pads.[1]

  • Neutralizer: Not strictly required as the compound is not a strong acid/base, but simple detergent water is best for final surface cleaning.[1]

  • PPE: Double nitrile gloves, lab coat, and N95 respirator (if dust is generated).[1]

Regulatory & Compliance Context

This compound falls under specific regulatory frameworks due to its halogen content.

  • EPA / RCRA (USA): While not explicitly listed on the P-list or U-list by specific CAS name, it is regulated under 40 CFR 261 as a characteristic hazardous waste if it exhibits toxicity, or more commonly, it is captured under the "mixture rule" for halogenated solvents [2].[1]

  • Destruction Method: The only compliant destruction method for halogenated organic compounds is Rotary Kiln Incineration (typically >1000°C) with secondary combustion and acid gas scrubbing to neutralize the Hydrogen Chloride (HCl) produced during burning [3].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Hazardous Waste. 40 CFR Part 261.[1]

  • Dempsey, C.R.[1][3] & Oppelt, E.T. (1993).[1] Incineration of Hazardous Waste: A Critical Review. Air & Waste.[1][4][6][7][9][10] [1]

Personal protective equipment for handling Methyl 6-chloro-4-methoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist[1]

Executive Safety Summary & Physicochemical Context

Compound Identity: Methyl 6-chloro-4-methoxy-5-methylnicotinate CAS Number: 2091625-24-8 Molecular Formula: C9H10ClNO3 Storage Requirement: 2-8°C, Inert Atmosphere (Argon/Nitrogen)[1]

As a Senior Application Scientist, I must emphasize that while this specific nicotinate derivative is a valuable building block in heterocyclic synthesis (often used in crossed Claisen reactions), its safety profile is governed by its core pyridine scaffold and halogenation.

Immediate Hazard Profile (GHS Classification):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

The "Why" Behind the Protocol: This compound is an alkylating-like agent derivative (chloropyridine) and an ester .[1] The chloro-group at the 6-position activates the ring for nucleophilic aromatic substitution (


), making it reactive toward biological nucleophiles (proteins/DNA) upon contact.[1] Furthermore, pyridine derivatives often possess high vapor pressures or sublime slightly, necessitating strict respiratory control even if the solid appears stable.

Personal Protective Equipment (PPE) Strategy

The following PPE selection is not random; it is based on permeation resistance data for halogenated pyridines and organic esters.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeoprenePermeation Defense: Halogenated pyridines can permeate thin latex rapidly. Nitrile offers superior resistance to organic esters. The "double layer" creates a fail-safe against micro-tears during weighing/manipulation.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Standard safety glasses are insufficient because fine powders can bypass side shields.[1] Goggles provide a seal against the H319 (serious eye irritation) risk.
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: N95/P100 Mask (if outside hood).[1]Inhalation Toxicity: The H335 hazard implies mucosal irritation.[1] Pyridine derivatives often trigger olfactory fatigue; you cannot rely on smell to detect exposure.
Body Protection Tyvek® Lab Coat (Closed front)Particulate Barrier: Cotton coats trap dust.[1] Tyvek repels solid particulates and minor splashes, preventing dermal absorption.

Operational Handling Protocol

This workflow is designed to maintain the "Chain of Custody" for safety—from the moment the vial leaves the fridge to the moment waste is sealed.

Phase 1: Retrieval & Preparation
  • Temperature Equilibration: Remove the vial from 2-8°C storage. Do not open immediately. Allow it to reach room temperature inside a desiccator.

    • Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the methyl ester (degrading your product) and creates sticky, hard-to-handle residues.[1]

  • Inert Gas Purge: If the compound was stored under Argon, ensure your workspace (glovebox or hood) has an inert gas line ready to backfill the headspace after use.

Phase 2: Weighing & Transfer
  • Static Control: Use an anti-static gun on the spatula and vial.[1]

    • Reasoning: Dry organic powders are prone to static fly-off, which is the #1 cause of fume hood contamination.[1]

  • Transfer: Weigh directly into the tared reaction vessel. Avoid using weighing boats that require a secondary transfer (reducing dust generation points).

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the vessel.

    • Reasoning: Minimizes aerosolization of the dry powder.

  • Seal: Immediately cap or equip the vessel with a condenser/septum before initiating stirring.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical control points (CCPs) for handling this specific chemical.

SafeHandlingWorkflow cluster_hood Engineering Control: Certified Fume Hood Storage 1. Cold Storage (2-8°C, Inert) Equilibration 2. Temp Equilibration (Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood/Balance) Equilibration->Weighing Anti-static Gun Reaction 4. Reaction Setup (Closed System) Weighing->Reaction Dissolve Immediately Waste 5. Waste Disposal (Halogenated) Reaction->Waste Segregate Stream

Figure 1: Operational workflow emphasizing temperature equilibration and containment within engineering controls.

Emergency Response & Decontamination

Scenario A: Spillage (Solid Powder) [1]

  • Do NOT sweep. Sweeping generates dust (H335 risk).

  • Cover the spill with a wet paper towel (soaked in inert solvent or water) to dampen the powder.

  • Scoop the damp material into a wide-mouth waste jar.

  • Wipe the surface with 10% soap solution, followed by water.

Scenario B: Exposure

  • Eye Contact: Flush immediately for 15 minutes .[1][5] Do not stop earlier; pyridine bases can adhere to the cornea.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6][7] Avoid using alcohol/acetone for cleaning skin, as organic solvents increase the permeation rate of the chemical into the bloodstream.

Waste Management

Disposal must follow the chemical nature of the molecule: Halogenated Organic. [1]

  • Segregation: Do not mix with non-halogenated solvents (like acetone washings) if your facility separates them.[1] The chlorine atom requires high-temperature incineration to prevent dioxin formation.[1]

  • Labeling: Clearly mark the waste container with "Contains Halogenated Pyridines" to alert EHS personnel.[1]

References

  • BLD Pharm. (n.d.). Methyl 6-chloro-4-methoxy-5-methylnicotinate Safety Data Sheet (SDS). Retrieved from [1]

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for Methyl 6-chloronicotinate (Structural Analog). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.